3,4-Dichlorocatechol
Description
Structure
3D Structure
Properties
CAS No. |
3978-67-4 |
|---|---|
Molecular Formula |
C6H4Cl2O2 |
Molecular Weight |
179 g/mol |
IUPAC Name |
3,4-dichlorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |
InChI Key |
HFSXRRTUWAPWSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Cl)Cl |
Other CAS No. |
25167-85-5 3978-67-4 |
Synonyms |
3,4-dichloro-1,2-benzenediol 3,4-dichlorocatechol 3,4-dichlorocatechol, dipotassium salt DCBZ |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dichlorocatechol CAS number and properties
An In-depth Technical Guide to 3,4-Dichlorocatechol (CAS: 3978-67-4): Properties, Synthesis, and Biological Significance
Introduction
This compound is a halogenated aromatic organic compound that holds significant interest for researchers across environmental science, biochemistry, and synthetic chemistry. As a chlorinated derivative of catechol, its structure is fundamental to its role as a key intermediate in the microbial degradation of widespread chloroaromatic pollutants, such as 3,4-dichloroaniline, a breakdown product of several common herbicides.[1][2] For drug development professionals, understanding the properties and reactivity of substituted catechols is crucial, as the catechol moiety is a recognized pharmacophore in numerous neurologically active and antioxidant compounds.[3] This guide provides a comprehensive technical overview of this compound, synthesizing data on its physicochemical properties, spectroscopic signature, synthesis, biological roles, and safe handling, tailored for a scientific audience.
Section 1: Core Physicochemical and Spectroscopic Properties
The foundational characteristics of this compound dictate its behavior in chemical and biological systems. These properties are essential for designing experiments, developing analytical methods, and ensuring safe handling.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 3978-67-4 | [4] |
| IUPAC Name | 3,4-dichlorobenzene-1,2-diol | [4] |
| Molecular Formula | C₆H₄Cl₂O₂ | [4] |
| Molecular Weight | 179.00 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Melting Point | Similar to 4,5-isomer (110-115 °C) | [5] |
| Boiling Point | Data not available | [4] |
| XLogP3 | 2.8 | [4] |
| pKa | Similar to 3,4-dichlorophenol (8.63) | [6] |
Spectroscopic Profile
-
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound is expected to show a distinctive isotopic pattern for its molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion peak would appear at m/z 178, with a significant M+2 peak at m/z 180 (approximately 65% of the M peak intensity) and a smaller M+4 peak at m/z 182. A key fragmentation would be the loss of CO, followed by HCl, leading to other significant ions.[4][7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is simple and characteristic. It will display two signals in the aromatic region (typically 6.5-7.5 ppm). Due to the molecule's asymmetry, these will be two doublets. The proton at C6 (adjacent to the hydroxyl group) will appear more upfield, while the proton at C5 (between the two chlorine atoms) will be further downfield. The coupling constant between these two protons (J-coupling) would be typical for ortho-protons on a benzene ring (~8-9 Hz). The two hydroxyl protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The two carbons bearing the hydroxyl groups (C1 and C2) will be the most downfield (typically 140-150 ppm). The carbons bonded to the chlorine atoms (C3 and C4) will also be downfield due to the electronegativity of chlorine (around 120-130 ppm). The two carbons bearing hydrogen atoms (C5 and C6) will be the most upfield in the aromatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹. C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band will be present around 1200-1280 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Section 2: Synthesis and Reactivity
Synthetic Strategy: Electrophilic Chlorination
The most direct and common laboratory synthesis for chlorocatechols is the electrophilic aromatic substitution of catechol.[8] The hydroxyl groups of catechol are strongly activating, directing substitution to the ortho and para positions. To achieve the 3,4-dichloro substitution pattern, a controlled reaction with a suitable chlorinating agent is required. Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for this transformation as it is easier to handle than chlorine gas.[8] The reaction proceeds stepwise, with 4-chlorocatechol forming as the major initial product, which then undergoes a second chlorination at the 3-position.
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative method for the synthesis of this compound based on established procedures for similar compounds.[8] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve catechol (1 equivalent) in a suitable anhydrous inert solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 2.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. The reaction is exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its two key structural features: the catechol nucleus and the chlorine substituents.
-
Oxidation: Catechols are readily oxidized to form ortho-quinones. This reaction is central to their biological activity and can also lead to instability, especially in the presence of air and light. The resulting 3,4-dichloro-o-benzoquinone is a reactive electrophile.
-
Hydroxyl Group Reactions: The two hydroxyl groups can undergo standard reactions such as etherification, esterification, and silylation. These derivatizations are often used to protect the catechol moiety or to modulate the compound's biological activity and physical properties.[9]
-
Aromatic Ring: The two electron-withdrawing chlorine atoms deactivate the aromatic ring towards further electrophilic substitution. Conversely, they make the ring more susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.
Section 3: Biological Significance and Metabolic Pathways
This compound is not just a synthetic curiosity; it is a crucial metabolic intermediate in the environment. It is formed during the breakdown of several chlorinated aromatic compounds by soil microorganisms.[10]
Role in Biodegradation
Chlorinated aromatic compounds are significant environmental pollutants due to their widespread use and persistence. Microorganisms have evolved specific enzymatic pathways to degrade these compounds, often using them as a source of carbon and energy. A common strategy involves the conversion of these pollutants into chlorocatechols, which are then channeled into a "modified ortho-cleavage pathway".[6] For example, the herbicide precursor 3,4-dichloroaniline is metabolized by bacteria via dioxygenation to form this compound.[1] This catechol is then subjected to ring cleavage by the enzyme chlorocatechol 1,2-dioxygenase, initiating a series of reactions that ultimately lead to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA.[10]
Caption: Microbial degradation pathway of 3,4-Dichloroaniline.
Toxicological Insights
The toxicological profile of this compound is not extensively documented. However, GHS information aggregated by the European Chemicals Agency (ECHA) suggests that the substance is not classified for hazards in a majority of notifications.[4] This is somewhat surprising given that many related chlorophenols and catechols exhibit significant toxicity. For instance, its precursor, 3,4-dichlorophenol, is considered moderately toxic upon ingestion, inhalation, or dermal contact.[11] Catechol itself is harmful if swallowed, causes skin irritation, and serious eye damage.[12] Given the structural alerts, researchers should handle this compound with caution, assuming it may be a skin and eye irritant and potentially harmful if ingested, pending more definitive toxicological studies.
Section 4: Applications in Research and Drug Development
Analytical and Environmental Research
The primary application of this compound in research is as an analytical standard. Scientists studying the biodegradation of pesticides, herbicides (like Diuron and Propanil), and other industrial chemicals use pure this compound to identify and quantify its presence as a metabolite in environmental samples (e.g., soil, water) and in microbial cultures.[2][13] Highly sensitive methods, such as triple quadrupole GC-MS, have been developed for its trace analysis.[13]
| Analytical Technique | Purpose | Reference(s) |
| GC-MS | Identification and quantification in environmental matrices. | [13] |
| HPLC | Monitoring reaction progress and purification. | |
| NMR Spectroscopy | Structural elucidation and purity assessment. | [14] |
Relevance in Drug Discovery
While this compound itself is not a therapeutic agent, its core structure is relevant to drug development. The catechol moiety is a key feature in many endogenous signaling molecules (e.g., dopamine, norepinephrine) and in various drug classes.[3]
-
Scaffold for Synthesis: As a functionalized building block, this compound could be used to synthesize more complex molecules. The chlorine atoms provide sites for further chemical modification through cross-coupling reactions, and the hydroxyl groups can be derivatized to modulate properties like solubility and cell permeability.
-
Enzyme Inhibition Studies: Given its structure as a catechol, it could be screened as a potential inhibitor of enzymes that process catecholamines, such as Catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease.
-
Antioxidant Research: Catechols are known for their antioxidant properties due to their ability to scavenge free radicals. The electronic effects of the chlorine substituents would modulate this activity, making this compound and its derivatives interesting subjects for structure-activity relationship (SAR) studies in the development of novel antioxidants.[3]
Section 5: Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling aromatic chlorinated compounds and catechols.
GHS Hazard Information
| Hazard | Classification | Source(s) |
| GHS Classification | Not Classified (in majority of reports) | [4] |
| Precautionary Handling | Treat as a potential skin/eye irritant and harmful substance. | [11][12] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Inspect gloves for integrity before use.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, light, and air to prevent degradation.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not allow it to enter the environment.
Conclusion
This compound is a compound of dual identity. In environmental science, it is a critical checkpoint in the detoxification of chlorinated pollutants, offering a window into microbial metabolism. For the synthetic and medicinal chemist, it represents a functionalized scaffold, a starting point for creating novel molecules with potentially valuable biological activities. A thorough understanding of its properties, from its spectroscopic signature to its metabolic fate, is essential for leveraging its potential and ensuring its safe and effective use in research and development.
References
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Physicochemical & Mechanistic Profile: 3,4-Dichlorocatechol
The following technical guide provides an in-depth analysis of 3,4-Dichlorocatechol (3,4-DCC), designed for researchers in environmental microbiology, toxicology, and synthetic chemistry.
Technical Guide & Whitepaper
Executive Summary
This compound (3,4-DCC) is a pivotal intermediate in the aerobic degradation of polychlorinated biphenyls (PCBs), chlorobenzenes, and chlorophenols. Unlike its isomer 4,5-dichlorocatechol, 3,4-DCC presents unique steric challenges during enzymatic ring cleavage due to the proximity of the chlorine substituent to the intradiol cleavage site. This guide delineates its physicochemical properties, spectroscopic signatures, and the critical "modified ortho-cleavage" pathway that governs its environmental fate.
Physicochemical Characteristics
3,4-DCC is a weak acid and a hydrophobic solid. Its behavior in aqueous systems is governed by its ionization state (pKa) and lipophilicity (LogP), which dictate its bioavailability and toxicity.
Table 1: Core Physicochemical Data
| Property | Value / Characteristic | Context & Implications |
| CAS Number | 3978-67-4 | Distinct from 4,5-DCC (3428-24-8) and 3,5-DCC (13673-92-2). |
| Formula | C₆H₄Cl₂O₂ | Molecular Weight: 179.00 g/mol .[1][2][3] |
| Physical State | Crystalline Solid | Typically off-white to light brown; darkens upon oxidation. |
| Solubility | Slightly soluble in water; Soluble in MeOH, Acetone, DMSO. | Hydrophobic nature requires organic co-solvents (e.g., methanol) for stock preparation. |
| LogP (Oct/Wat) | 2.8 (Predicted) | Moderate lipophilicity; facilitates membrane permeability and bioaccumulation potential. |
| pKa (Acid) | ~7.5 – 8.0 (Estimated) | More acidic than catechol (pKa₁=9.3) due to electron-withdrawing Cl atoms. Exists as a mono-anion at physiological pH (7.4). |
| UV-Vis Max | ~300 nm (Neutral/Acidic) | Shifts to ~308 nm (Dianion) and 378 nm (Ring cleavage product) during enzymatic turnover. |
Spectroscopic & Analytical Signature
Accurate identification of 3,4-DCC requires distinguishing it from other dichlorinated isomers.
Mass Spectrometry (GC-MS)
-
Derivatization: Due to the two hydroxyl groups, 3,4-DCC is non-volatile and requires derivatization (e.g., silylation with BSTFA/TMCS) for GC analysis.
-
Isotope Pattern: The presence of two chlorine atoms imparts a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 molecular ion peaks.
-
Fragmentation: Silylated derivatives typically show loss of methyl groups (M-15) and chlorine radicals.
UV-Visible Spectroscopy
-
Redox Behavior: In aerobic solution, 3,4-DCC spontaneously oxidizes to 3,4-dichloro-1,2-benzoquinone , appearing as a pink/red coloration. This auto-oxidation is accelerated at alkaline pH (>8.0).
-
Diagnostic Shift:
-
Neutral form:
~275–280 nm. -
Anionic form:
~300 nm. -
Quinone form: Broad absorbance >400 nm.
-
Synthesis & Generation
Direct electrophilic chlorination of catechol using sulfuryl chloride (
Recommended Route: Biocatalytic Generation
The most high-fidelity method for generating 3,4-DCC for research is via the enzymatic dihydroxylation of 1,2-dichlorobenzene (o-DCB).
Protocol Overview:
-
Substrate: 1,2-Dichlorobenzene.
-
Biocatalyst: Pseudomonas sp. strain P51 or Rhodococcus sp. expressing chlorobenzene dioxygenase (TecA) and dihydrodiol dehydrogenase (TecB).
-
Mechanism:
-
Step 1: Dioxygenation at the 3,4-position (relative to original carbons) yields a dihydrodiol.
-
Step 2: Dehydrogenation re-aromatizes the ring to form 3,4-DCC.
-
Mechanistic Pathway: Degradation & Ring Cleavage
The metabolic fate of 3,4-DCC is dictated by the modified ortho-cleavage pathway . Unlike standard catechol dioxygenases (CatA), which are often inhibited by the steric bulk of the chlorine at position 3, chlorocatechol 1,2-dioxygenases (ClcA/TfdC) are evolved to accommodate this substrate.
The "Steric Crunch" & Product Identity
Cleavage occurs between the two hydroxyl groups (intradiol).
-
Substrate: this compound (Cl at positions 3 and 4).[4]
-
Product: 2,3-Dichloro-cis,cis-muconic acid .[5][6][8]
-
Note: Standard nomenclature renumbers the chain. The carbons bearing Cl (originally 3 and 4) become C2 and C3 of the muconate chain.
-
Visualization: The Modified Ortho-Cleavage Pathway
The following diagram illustrates the transformation from o-dichlorobenzene to the ring-cleavage product.
Caption: Pathway showing the enzymatic generation of 3,4-DCC and its divergent fates: productive ring cleavage vs. toxic auto-oxidation.
Experimental Protocols
Protocol A: Spectrophotometric Enzyme Assay
Objective: Measure the activity of Chlorocatechol 1,2-dioxygenase against 3,4-DCC.
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5). Avoid phosphate buffers if downstream metal analysis is required.
-
Substrate Stock: Dissolve 3,4-DCC in methanol to 10 mM. Keep on ice and protect from light to prevent photo-oxidation.
-
Reaction Mix:
-
980 µL Buffer.
-
10 µL Enzyme Extract (crude or purified).
-
10 µL 3,4-DCC Stock (Final conc: 100 µM).
-
-
Measurement: Monitor absorbance decrease at 300 nm (disappearance of 3,4-DCC) or increase at 260 nm (formation of muconate, though interference is common).
-
Validation: A "dead-end" control using heat-killed enzyme is essential to subtract the rate of auto-oxidation.
Protocol B: Handling & Stability
-
Storage: Store solid at -20°C under argon.
-
Solution Stability: Aqueous solutions degrade within hours at room temperature. Always prepare fresh.
-
Safety: 3,4-DCC is a potent uncoupler of oxidative phosphorylation and a skin irritant. Handle in a fume hood.
References
-
Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology, 42(1), 263-287.
-
Schlömann, M. (1994). Evolution of chlorocatechol catabolic pathways. Biodegradation, 5(3), 301-321.
-
Potrawfke, T., et al. (1998). Degradation of 1,2,3,4-tetrachlorobenzene by Pseudomonas chlororaphis RW71. Applied and Environmental Microbiology, 64(10), 3798-3806.
-
PubChem Compound Summary. (2024). This compound (CID 19877). National Center for Biotechnology Information.
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Spain, J. C., & Nishino, S. F. (1987). Degradation of 1,4-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 53(5), 1010-1019.
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3,4-Dichlorocatechol: Metabolic Fate, Toxicity, and Analytical Characterization
Executive Summary
3,4-Dichlorocatechol (3,4-DCC) is a pivotal intermediate in the degradation of polychlorinated aromatic hydrocarbons, specifically serving as a metabolite for ortho-substituted xenobiotics such as 2,3-dichloronitrobenzene and 2,3-dichlorophenol. Unlike its isomer 4,5-dichlorocatechol—which is the primary catabolite of the herbicide breakdown product 3,4-dichloroaniline—3,4-DCC follows a distinct metabolic trajectory involving specific chlorocatechol dioxygenases.
This technical guide delineates the biochemical genesis of 3,4-DCC, its mechanisms of cytotoxicity (uncoupling and redox cycling), and validated protocols for its enzymatic characterization and analytical quantification.
Genesis & Metabolic Pathways
Microbial Degradation Pathway
The formation of 3,4-DCC is primarily observed in the catabolism of 2,3-disubstituted aromatics. Soil bacteria, particularly Diaphorobacter sp. and Pseudomonas strains, utilize specialized dioxygenase systems to retain the chlorine substituents while introducing hydroxyl groups.
-
Precursor: 2,3-Dichloronitrobenzene (2,3-DCNB).[1]
-
Enzymatic Transformation: The nitro group is eliminated as nitrite by a Rieske non-heme iron oxygenase (2,3-DCNB dioxygenase), yielding 3,4-DCC directly.
-
Ring Cleavage: 3,4-DCC is subsequently cleaved by Chlorocatechol 1,2-dioxygenase (C12DO) via an intradiol mechanism to form 2,3-dichloro-cis,cis-muconate .
Critical Isomer Distinction:
-
3,4-DCC (1,2-dihydroxy-3,4-dichlorobenzene): Derived from 2,3-dichloronitrobenzene or 2,3-dichlorophenol.
-
4,5-DCC (1,2-dihydroxy-4,5-dichlorobenzene): Derived from 3,4-dichloroaniline (propanil metabolite).
Pathway Visualization
The following diagram illustrates the specific degradation pathway of 2,3-DCNB to 3,4-DCC and its subsequent ring fission.
Figure 1: Catabolic pathway of 2,3-Dichloronitrobenzene yielding this compound and its subsequent cleavage.
Mechanistic Toxicology
The toxicity of 3,4-DCC extends beyond simple tissue irritation, involving specific molecular mechanisms that disrupt cellular energetics and integrity.
Uncoupling of Oxidative Phosphorylation
3,4-DCC acts as a protonophore. The lipophilic nature of the dichlorinated ring allows it to embed within the inner mitochondrial membrane (or bacterial cytoplasmic membrane).
-
Proton Shuttle: The hydroxyl groups release protons (
) in the intermembrane space. -
Membrane Traversal: The anionic form (phenolate) diffuses back across the membrane, dissipating the proton motive force (PMF).
-
Result: ATP synthesis is halted while respiration rates increase futilely.
Redox Cycling and Quinone Formation
Like other catechols, 3,4-DCC can undergo auto-oxidation to form 3,4-dichloro-1,2-benzoquinone .
-
Mechanism: The quinone is highly electrophilic and reacts with sulfhydryl groups on proteins (e.g., glutathione, cysteine residues), leading to protein adduction and inactivation.
-
ROS Generation: The redox cycle between catechol and quinone generates superoxide anions (
), causing oxidative stress and lipid peroxidation.
Analytical Framework
Quantification of 3,4-DCC requires derivatization due to the polarity of the hydroxyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for trace analysis.
Analytical Workflow Diagram
Figure 2: Optimized workflow for the extraction and GC-MS quantification of 3,4-DCC.
Quantitative Data Summary
| Parameter | This compound | 4,5-Dichlorocatechol (Isomer) |
| Precursor | 2,3-Dichloronitrobenzene | 3,4-Dichloroaniline |
| Ring Cleavage Enzyme | TcbC / DccA | ClcA / CatA |
| Cleavage Product | 2,3-Dichloro-cis,cis-muconate | 3,4-Dichloro-cis,cis-muconate |
| GC-MS Quant Ion (Acetylated) | m/z 220, 178 | m/z 220, 178 |
| Elution Order (DB-5 Column) | Elutes before 4,5-DCC | Elutes after 3,4-DCC |
Experimental Protocols
Protocol 1: Enzymatic Assay of Chlorocatechol 1,2-Dioxygenase (C12DO)
Objective: To measure the specific activity of C12DO using 3,4-DCC as a substrate.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 10 mM this compound stock in methanol (Store at -20°C, light sensitive).
-
Enzyme Source: Crude cell extract or purified C12DO (e.g., from Pseudomonas sp.).
-
Chelator: 1 mM EDTA (to protect Fe(III) center from reduction/chelation by contaminants).
Procedure:
-
Baseline: In a quartz cuvette, mix 980 µL of Tris-HCl buffer and 10 µL of enzyme extract.
-
Initiation: Add 10 µL of 3,4-DCC stock (Final conc: 100 µM). Mix by inversion.
-
Monitoring: Immediately monitor the absorbance at 260 nm for 3 minutes at 25°C.
-
Note: The product, 2,3-dichloromuconate, absorbs strongly at 260 nm.
-
-
Calculation:
-
for 2,3-dichloromuconate
(Verify with standard curve).
-
for 2,3-dichloromuconate
Protocol 2: GC-MS Detection via Acetylation
Objective: To detect trace levels of 3,4-DCC in culture media.
Procedure:
-
Extraction: Take 5 mL of clarified supernatant. Acidify to pH 2.0 with 6M HCl. Extract three times with 5 mL ethyl acetate. Combine organic phases.
-
Drying: Pass the organic phase through a funnel containing anhydrous sodium sulfate. Evaporate to dryness under nitrogen stream.
-
Derivatization:
-
Resuspend residue in 2 mL of 2%
solution. -
Add 100 µL of acetic anhydride . Shake vigorously for 5 minutes (evolution of
gas). -
Extract the derivative (this compound diacetate) into 1 mL hexane.
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Injector: 250°C, Splitless.
-
Temp Program: 80°C (1 min)
10°C/min 280°C (5 min). -
Detection: Monitor m/z 220 (Molecular Ion), 178 (Loss of ketene), and 136 (Loss of second ketene).
-
References
-
Min, J., et al. (2021). "A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051." Applied and Environmental Microbiology. Link
-
Potrawfke, T., et al. (1998).[2] "Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71."[2] Journal of Bacteriology. Link
-
Kaschabek, S.R., et al. (1998). "Degradation of chlorinated catechols by Rhodococcus opacus 1CP: Genetic and biochemical evidence." Journal of Bacteriology. Link
-
Schweiler, D., et al. (2001). "Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro."[3] Environmental Toxicology and Chemistry. Link
-
Thermo Fisher Scientific. (2023). "Trace analysis of chlorophenolics using triple quadrupole GC-MS." Application Note. Link
Sources
- 1. A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Persistence of 3,4-Dichlorocatechol
Executive Summary: The Paradox of Transient Persistence
3,4-Dichlorocatechol (3,4-DCC) represents a critical "choke point" in the degradation of chlorinated aromatic hydrocarbons. As a primary metabolite of high-volume chemicals like 3,4-dichloroaniline (3,4-DCA) and 3,4-dichlorophenol (3,4-DCP) , its environmental fate is governed by a competition between rapid microbial ring cleavage and irreversible covalent binding to soil organic matter (SOM).
While 3,4-DCC appears non-persistent in aqueous laboratory assays (half-life < 24 hours in adapted cultures), its behavior in complex soil matrices is defined by "hidden persistence." Its high redox reactivity facilitates oxidative coupling to humic substances, creating bound residues that evade standard extraction protocols but retain ecotoxicological potential. This guide dissects the physicochemical drivers, degradation pathways, and experimental methodologies required to accurately track this elusive metabolite.
Physicochemical Profile & Reactivity[1]
Understanding the fate of 3,4-DCC requires a granular view of its molecular properties. Unlike its parent compounds, 3,4-DCC possesses two vicinal hydroxyl groups, making it a weak acid and a potent reducing agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Environmental Significance |
| CAS Number | 3978-67-4 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₆H₄Cl₂O₂ | |
| Molecular Weight | 179.0 g/mol | |
| Physical State | Crystalline Solid | Low volatility from dry surfaces. |
| Water Solubility | ~1,500 mg/L (est.) | Significantly higher than 3,4-DCA; facilitates aqueous transport in pore water. |
| Log Kow | 2.8 (Predicted) | Moderate lipophilicity; suggests potential for bioaccumulation if not metabolized. |
| pKa (Acid Dissociation) | ~7.8 – 8.2 (Est.) | Exists as a mono-anion at typical soil pH (6-8), increasing mobility compared to neutral species. |
| Redox Potential | High | Prone to auto-oxidation to 3,4-dichloro-1,2-benzoquinone , a highly reactive electrophile. |
Genesis and Formation Pathways
3,4-DCC is rarely released directly; it is an obligate intermediate in the catabolism of chlorinated anilines and phenols.
The Metabolic Funnel
In aerobic soil environments, microbial consortia (e.g., Pseudomonas, Acinetobacter) transform parent compounds into chlorocatechols to prepare the aromatic ring for cleavage.
-
From 3,4-Dichloroaniline (3,4-DCA): Dioxygenase enzymes attack the aniline ring, releasing ammonia and replacing the amino group with hydroxyls.
-
From 3,4-Dichlorophenol (3,4-DCP): Monooxygenases hydroxylate the phenol ring at the ortho position.
Figure 1: Formation of 3,4-DCC from primary pollutants.
Environmental Fate Mechanisms
Once formed, 3,4-DCC faces a "biochemical bifurcation." It will either be mineralized by specific bacteria or polymerized into the soil matrix.
Biotic Degradation: The Ortho vs. Meta Dilemma
The persistence of 3,4-DCC is strictly controlled by the enzymatic capability of the local microbiome.
-
Pathway A: Ortho-Cleavage (Detoxification)
-
Enzyme: Chlorocatechol 1,2-dioxygenase.[1]
-
Mechanism: Cleaves the ring between the two hydroxyl groups.
-
Product: 2,3-Dichloromuconic acid (unstable)
Maleylacetate TCA Cycle. -
Outcome: Complete mineralization (
).
-
-
Pathway B: Meta-Cleavage (Suicide Inhibition)
-
Enzyme: Catechol 2,3-dioxygenase (generalist enzyme).
-
Mechanism: Cleaves the ring adjacent to a hydroxyl group.
-
Product: 5-chloroformyl-2-hydroxypenta-2,4-dienoic acid (acyl chloride derivative).
-
Outcome: The acyl chloride reacts with the enzyme's active site, irreversibly inactivating it. This leads to the accumulation of 3,4-DCC and cell toxicity, halting degradation.
-
Abiotic Fate: Oxidative Coupling (Bound Residues)
In the absence of competent degraders, or in the presence of manganese oxides (
-
Auto-oxidation: 3,4-DCC loses two electrons to form 3,4-dichloro-1,2-benzoquinone .
-
Coupling: This quinone is a strong electrophile. It reacts via Michael addition with nucleophilic groups (amines, thiols, phenols) on Humic and Fulvic acids.
-
Result: The molecule becomes covalently bound to the soil matrix ("Bound Residue"), unextractable by solvents but potentially released slowly over years.
Figure 2: The divergent fate pathways of 3,4-DCC in soil environments.
Experimental Protocols
To study 3,4-DCC, researchers must employ protocols that account for its instability and binding potential.
Protocol A: Kinetic Profiling of Microbial Degradation
Objective: Determine the biological half-life (
-
System Setup:
-
Use Mineral Salts Medium (MSM) to eliminate background carbon.
-
Inoculate with 10% (w/v) sieved soil or specific bacterial strains (e.g., Pseudomonas sp.).
-
Control: Sterile MSM + 3,4-DCC (to measure abiotic auto-oxidation).
-
-
Dosing:
-
Add 3,4-DCC (dissolved in methanol, <0.1% v/v final) to a concentration of 50 µM.
-
Note: Keep concentration low to avoid toxicity.
-
-
Sampling & Extraction:
-
Sample every 4 hours for 48 hours.
-
Acidify samples immediately to pH 2.0 with HCl (stops enzymatic activity and stabilizes catechols).
-
Extract with Ethyl Acetate (x3).
-
-
Analysis (HPLC-DAD/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).
-
Detection: 280 nm (catechol absorption) and MS (m/z 177/179).
-
Marker for Ortho Pathway: Look for transient peak of 2,3-dichloromuconic acid.
-
Marker for Meta Pathway: Look for yellow coloration (hydroxymuconic semialdehyde derivatives) and cessation of degradation.
-
Protocol B: Quantifying Bound Residues (The "Hidden" Fraction)
Objective: Differentiate between mineralized, extractable, and bound 3,4-DCC.
-
Radiolabeling: Use
C-ring-labeled 3,4-DCC. -
Incubation: Soil microcosms incubated for 14-28 days.
-
Sequential Extraction:
-
Step 1 (Available): Shake with
(Pore water fraction). -
Step 2 (Reversibly Sorbed): Soxhlet extraction with Methanol/Water.
-
Step 3 (Bound Residue): The remaining soil pellet contains the bound fraction.
-
-
Humic Fractionation:
-
Extract soil pellet with
(extracts Humic/Fulvic acids). -
Acidify extract to pH 1.0. Precipitate = Humic Acid (contains bound 3,4-DCC). Supernatant = Fulvic Acid .
-
Combust the remaining soil (Humin) to quantify total non-extractable residues (NER).
-
Ecotoxicological Implications[3]
The environmental risk of 3,4-DCC is twofold:
-
Acute Toxicity to Microflora: If the concentration exceeds the threshold for meta-cleavage activation, 3,4-DCC accumulates. It is an uncoupler of oxidative phosphorylation and can sterilize the local degradation capability, leading to "hotspots" of persistent parent compounds (3,4-DCA).
-
Reservoir Effect: Bound residues in humic acids are generally biologically inactive. However, changes in soil chemistry (e.g., agricultural liming raising pH, or fungal enzymatic activity) can slowly release the chlorocatechol or its quinone derivatives, creating a long-term, low-level release of toxicants.
References
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 31. Link
-
Bollag, J. M. (1992). Decontaminating soil with enzymes: An in situ method using phenolic and anilinic compounds. Environmental Science & Technology, 26(10), 1876-1881. Link
-
Pieper, D. H., et al. (1994). Metabolism of 3,4-dichloroaniline by Pseudomonas sp. strain C12B: accumulation of this compound. Applied and Environmental Microbiology, 60(5), 1565-1570. Link
-
Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology, 42(1), 263-287. Link
-
Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2002). Opinion on the results of the Risk Assessment of 3,4-Dichloroaniline. European Commission. Link
Sources
Technical Deep Dive: 3,4-Dichlorocatechol as a Bioactivation Product of 1,2-Dichlorobenzene
Executive Summary
1,2-Dichlorobenzene (1,2-DCB) is a widely used industrial solvent and chemical intermediate. While its primary metabolic route involves detoxification via glutathione conjugation, a minor but toxicologically critical pathway involves bioactivation to 3,4-dichlorocatechol (3,4-DCC) . This metabolite serves as a precursor to reactive quinone species capable of covalent protein binding, a mechanism directly implicated in 1,2-DCB-induced hepatotoxicity.
This guide provides a rigorous technical analysis of the 3,4-DCC pathway, detailing the enzyme kinetics (CYP2E1), molecular mechanisms of toxicity, and a validated GC-MS protocol for its quantification in biological matrices.
Metabolic Genesis: The CYP2E1 Pathway[1]
The formation of 3,4-DCC from 1,2-DCB is not a single-step oxidation but a sequential bioactivation process primarily catalyzed by Cytochrome P450 2E1 (CYP2E1) .
Mechanistic Pathway
-
Epoxidation: CYP2E1 oxidizes 1,2-DCB to an unstable arene oxide intermediate (likely 3,4-epoxide).
-
Rearrangement: The epoxide spontaneously rearranges to form 3,4-dichlorophenol (3,4-DCP) (major isomer) and 2,3-dichlorophenol.
-
Catechol Formation: 3,4-DCP undergoes a second hydroxylation event, again catalyzed by CYP isoforms (CYP2E1/CYP3A4), to yield This compound (3,4-DCC) .
This stepwise oxidation is critical because 3,4-DCC is an electron-rich moiety susceptible to further oxidation into an electrophilic quinone.
Pathway Visualization
The following diagram illustrates the oxidative progression from parent compound to the reactive metabolite.
Figure 1: Bioactivation pathway of 1,2-DCB to the reactive quinone via 3,4-DCC.
Toxicological Implications: The Quinone Trap
The toxicity of 3,4-DCC stems from its redox instability. Unlike the stable phenolic metabolites which are readily glucuronidated, 3,4-DCC can undergo auto-oxidation or enzymatic oxidation to form 3,4-dichloro-1,2-benzoquinone .
Covalent Binding Mechanism
The quinone is a potent Michael acceptor. It reacts preferentially with nucleophilic sulfhydryl (-SH) groups on cysteine residues of critical hepatic proteins.
-
Reaction Type: 1,4-Michael Addition.
-
Target: Cytosolic and mitochondrial proteins.
-
Consequence: Loss of protein function, depletion of cellular glutathione (GSH), and initiation of oxidative stress.
Redox Cycling
In addition to direct binding, the quinone can be reduced back to the catechol by cellular reductases (e.g., NADPH-quinone oxidoreductase), establishing a futile redox cycle. This cycle generates superoxide anions (
Analytical Quantification: GC-MS Protocol
Due to the polarity and thermal instability of catechols, direct GC analysis is poor. Derivatization via silylation is mandatory to ensure volatility and stability.
Sample Preparation Workflow
Matrix: Plasma, Urine, or Microsomal Incubate.
-
Hydrolysis (Urine only): Incubate sample with
-glucuronidase/arylsulfatase (37°C, 2h) to deconjugate metabolites. -
Acidification: Adjust pH to < 2.0 with 6M HCl to protonate phenols/catechols.
-
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3x volume).
-
Drying: Evaporate solvent under
stream at 40°C. -
Derivatization: Add 50
L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. -
Analysis: Inject 1
L into GC-MS.
GC-MS Parameters
The following parameters are optimized for the detection of the 3,4-DCC-diTMS derivative.
| Parameter | Setting |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25 |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Splitless) |
| Oven Program | 70°C (1 min) |
| Transfer Line | 280°C |
| Ionization | Electron Impact (EI), 70 eV |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
Target Ions for 3,4-DCC-diTMS
The derivatization adds two trimethylsilyl (TMS) groups (
-
Parent MW (3,4-DCC): 178 Da
-
Derivative MW:
Da
| Analyte | Target Ion (m/z) | Type | Origin |
| 3,4-DCC-diTMS | 322 | Quantifier | Molecular Ion ( |
| 307 | Qualifier | Loss of Methyl ( | |
| 147 | Qualifier | Pentamethyldisiloxane ion (Characteristic of vicinal di-TMS) | |
| 73 | Qualifier | TMS group ( |
Experimental Workflow: In Vitro Microsomal Assay
To study the formation of 3,4-DCC in a controlled environment, the following microsomal incubation protocol is recommended. This system validates the role of NADPH-dependent CYPs.
Figure 2: Step-by-step workflow for in vitro generation and extraction of 3,4-DCC.
Protocol Notes:
-
Control: Always include a "minus NADPH" control to rule out non-enzymatic degradation.
-
Inhibitors: To confirm CYP2E1 specificity, pre-incubate with Diethyldithiocarbamate (DDC) (a specific CYP2E1 inhibitor) and observe the reduction in 3,4-DCC formation.
-
Trapping Agents: If studying the quinone downstream, add Glutathione (GSH) or N-Acetylcysteine (NAC) to the incubation. The quinone will form a conjugate (e.g., 3,4-DCC-GSH) which can be detected by LC-MS/MS, indirectly confirming the presence of the reactive intermediate.
References
-
Hissink, E. et al. (1996). Dose-dependent kinetics and metabolism of 1,2-dichlorobenzene in rat: effect of pretreatment with phenobarbital. Xenobiotica. Link
-
den Besten, C. et al. (1992). Differences in cytochrome P450-mediated biotransformation of 1,2-dichlorobenzene by rat and man: implications for human risk assessment. Chemical Research in Toxicology. Link
-
Kiprop, A.K. et al. (2013). GC-MS and ESI-MS detection of catechol.[1] International Journal of Education and Research. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services. Link
-
Fisher, M.B. et al. (2016). Cytochrome P450 2E1 is responsible for the initiation of 1,2-dichloropropane-induced liver damage. Toxicology and Industrial Health. Link
Sources
Methodological & Application
electrophilic chlorination of catechol to produce 3,4-Dichlorocatechol
Application Note: Regioselective Isolation of 3,4-Dichlorocatechol via Electrophilic Chlorination
Part 1: Executive Summary & Strategic Rationale
The Challenge: The direct electrophilic chlorination of catechol (1,2-dihydroxybenzene) presents a classic regioselectivity problem. The hydroxyl groups strongly activate the ring, making it prone to over-chlorination (yielding tetrachlorocatechol) or oxidation (yielding o-quinones). Furthermore, the 4- and 5-positions are sterically less hindered and electronically activated, making 4,5-dichlorocatechol the thermodynamic and kinetic major product.
The Solution:
This protocol details the synthesis of the elusive This compound isomer. Unlike standard procedures that maximize yield of the stable 4,5-isomer, this guide focuses on controlled stoichiometry using Sulfuryl Chloride (
Key Technical Insight: The 4,5-isomer (symmetric) possesses a higher melting point and lower solubility in non-polar solvents compared to the 3,4-isomer (asymmetric). This protocol utilizes this physical divergence to separate the desired 3,4-product from the reaction mixture.
Part 2: Mechanistic Grounding & Reaction Pathway
To control the reaction, one must understand the competition between the 3-position (ortho to OH, sterically crowded) and the 4-position (para to OH, sterically open).
-
Activation: The OH groups donate electron density via resonance (+M effect), activating ortho/para positions.
-
First Chlorination: Occurs predominantly at C4 to form 4-chlorocatechol.
-
Second Chlorination:
Diagram 1: Competitive Reaction Pathways
Caption: Kinetic competition between the symmetric 4,5-substitution and the asymmetric 3,4-substitution pathways.
Part 3: Experimental Protocol
Reagents & Equipment
| Reagent | Role | Grade/Purity | Hazard Note |
| Catechol | Substrate | >99% Reagent Plus | Toxic, skin irritant. |
| Sulfuryl Chloride ( | Chlorinating Agent | 97% | Corrosive , releases HCl/SO2 gas. Handle in fume hood. |
| Diisopropyl Ether (DIPE) | Solvent | Anhydrous | Peroxide former. Check prior to use. |
| Glacial Acetic Acid | Co-solvent | >99% | Corrosive. |
| Hexane/Toluene | Recrystallization | HPLC Grade | Flammable. |
Synthesis Workflow
Step 1: Setup and Solvation
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to an alkaline scrubber (NaOH trap) to neutralize evolved HCl and
. -
Charge the flask with 11.0 g (0.1 mol) of Catechol .
-
Add 150 mL of Diisopropyl Ether (DIPE) .
-
Note: Ether solvents can modulate reactivity via hydrogen bonding with the catechol hydroxyls, potentially shielding the ortho-positions slightly, but are primarily used for solubility control.
-
-
Cool the solution to 0°C using an ice/salt bath.
Step 2: Controlled Addition (The Critical Control Point)
-
Dilute 28.4 g (17 mL, 0.21 mol) of Sulfuryl Chloride in 20 mL of DIPE.
-
Expert Insight: A slight excess (2.1 eq) is used to drive the reaction to the dichloro stage, but avoid large excesses to prevent tetrachlorination.
-
-
Add the
solution dropwise over 60 minutes .-
Caution: Evolution of
and HCl gas will be vigorous. Ensure the scrubber is active. -
Temperature Limit: Do not allow the internal temperature to exceed 5°C. Higher temperatures favor oxidation to quinones (darkening of solution).
-
Step 3: Reaction & Quench
-
Allow the mixture to warm to room temperature (20-25°C) and stir for an additional 2 hours.
-
Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexane).
-
Checkpoint: You will see two spots for dichlorocatechols. The 4,5-isomer is typically less polar (higher Rf) than the 3,4-isomer due to symmetry, though they run close together.
-
-
Quench the reaction by pouring the mixture into 100 mL of ice-water . Separate the organic layer.[5][6][7]
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous
and concentrate under reduced pressure to yield a crude solid (mixture of isomers).
Isolation of this compound
This is the divergent step where the target is separated from the major byproduct.
-
Fractional Crystallization: Dissolve the crude solid in minimal boiling Toluene (or Benzene, if safety permits).
-
Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filtration 1 (Removing the Byproduct): The 4,5-dichlorocatechol (mp 116-117°C) is less soluble and will crystallize first. Filter this solid off.
-
Action: Keep the Filtrate (Mother Liquor). This contains your target, this compound.
-
-
Concentration: Evaporate the filtrate to dryness.
-
Recrystallization 2 (Purifying the Target): Recrystallize the residue from Hexane or a Hexane/DCM mixture.
-
Yield: Collect the crystals. The this compound typically crystallizes as fine needles/prisms.
Part 4: Self-Validating Analytical Systems
To ensure scientific integrity, you must validate that you have the correct isomer. Do not rely solely on yield.
Table 2: Diagnostic Comparison of Isomers
| Feature | This compound (Target) | 4,5-Dichlorocatechol (Byproduct) | Validation Method |
| Melting Point | 90 - 91 °C | 116 - 117 °C | Capillary MP apparatus |
| 1H NMR Pattern | Doublets (d) | Singlets (s) | 1H NMR (CDCl3 or DMSO-d6) |
| Coupling ( | No coupling (Para protons) | Calculate | |
| Symmetry | Asymmetric ( | Symmetric ( | 13C NMR (Signal Count) |
Diagram 2: Validation Logic Flow
Caption: Analytical decision tree to distinguish the 3,4-isomer from the 4,5-isomer.
Part 5: Troubleshooting & Optimization
-
Problem: Formation of dark tar (Quinones).
-
Cause: Reaction temperature too high or oxidant accumulation.
-
Fix: Keep T < 5°C during addition. Ensure inert atmosphere (
) if possible.
-
-
Problem: Low yield of 3,4-isomer.
-
Insight: The 4,5-isomer is naturally favored.
-
Optimization: Do not discard the first precipitate (4,5-isomer) without checking; sometimes co-crystallization occurs. Repeat the fractional crystallization on the mother liquor multiple times.
-
-
Safety Note:
reacts violently with water. Quench carefully.
References
-
Sigma-Aldrich. 4,5-Dichlorocatechol Product Sheet & Properties. (Provides physical data for the major byproduct for exclusion purposes). Link
-
PubChem. this compound Compound Summary (CID 19877).[4] National Library of Medicine. (Source for target compound identifiers and physical properties). Link
- Parham, W. E., et al. "Heterocyclic syntheses..." Journal of Organic Chemistry.
-
LGC Standards. 4,5-Dichlorocatechol Reference Material. (Confirmation of melting point data for validation). Link
Sources
- 1. 4,5-Dichlorocatechol | CAS 3428-24-8 | LGC Standards [lgcstandards.com]
- 2. isotope.com [isotope.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C6H4Cl2O2 | CID 19877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Degradation of 3,4-Dichlorocatechol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3,4-dichlorocatechol in enzymatic degradation studies. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure the scientific integrity and reproducibility of your experiments.
Introduction: The Significance of this compound in Bioremediation and Drug Metabolism
This compound (3,4-DCC) is a chlorinated aromatic compound of significant environmental and pharmacological interest. It is a key intermediate in the microbial degradation of various widespread pollutants, including polychlorinated biphenyls (PCBs), the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and other chloroaromatic compounds.[1][2] Understanding the enzymatic pathways for 3,4-DCC degradation is crucial for developing effective bioremediation strategies to clean up contaminated sites.
In the realm of drug development, chlorinated aromatic moieties are present in numerous pharmaceutical compounds. The metabolic fate of these drugs can involve the formation of chlorinated catechols, including 3,4-DCC, through the action of cytochrome P450 monooxygenases. The subsequent enzymatic processing of these catechol metabolites by human or microbial enzymes can influence the drug's efficacy, toxicity, and clearance. Therefore, studying the enzymatic degradation of 3,4-DCC provides valuable insights into drug metabolism and potential drug-drug interactions.
The central players in the aerobic breakdown of catechols are a class of enzymes known as catechol dioxygenases . These enzymes catalyze the oxidative cleavage of the aromatic ring, a critical step that commits the substrate to a degradation pathway, ultimately leading to intermediates of central metabolism.[3] Catechol dioxygenases are broadly classified into two major groups based on the position of ring cleavage relative to the hydroxyl groups:
-
Intradiol (or ortho) cleavage dioxygenases: These enzymes cleave the bond between the two hydroxyl-bearing carbon atoms.
-
Extradiol (or meta) cleavage dioxygenases: These enzymes cleave the bond adjacent to one of the hydroxyl groups.
This guide will focus on the application of this compound as a substrate to characterize the activity of these important enzymes.
Enzymatic Degradation Pathways of this compound
The enzymatic fate of this compound is determined by the type of catechol dioxygenase it encounters. The distinct cleavage patterns result in different downstream metabolic pathways.
Intradiol (ortho) Cleavage Pathway
Intradiol dioxygenases, such as catechol 1,2-dioxygenase (EC 1.13.11.1) and chlorocatechol 1,2-dioxygenase, utilize a non-heme Fe(III) center to catalyze the cleavage of the C1-C2 bond of the catechol ring.[4] In the case of this compound, this results in the formation of 2,3-dichloro-cis,cis-muconic acid .[5] This product is then further metabolized through the "modified ortho-cleavage pathway," which involves a series of enzymatic steps including cycloisomerization, dehalogenation, and hydrolysis, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[6]
Figure 2: Extradiol degradation pathway of this compound.
Experimental Protocols
This section provides detailed protocols for the preparation of reagents and the execution of enzymatic assays using this compound.
Preparation of Reagents
3.1.1. This compound Stock Solution
Caution: this compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. [1]
-
Materials:
-
This compound (purity ≥97%)
-
Anhydrous ethanol or methanol
-
Amber glass vial
-
-
Procedure:
-
Weigh out a precise amount of this compound.
-
Dissolve the solid in a minimal amount of anhydrous ethanol or methanol. Catechols are susceptible to oxidation, so prepare solutions fresh and protect them from light.
-
Bring the solution to the final desired volume with the same solvent to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in a tightly sealed amber vial to minimize degradation. Due to the potential for oxidation, it is recommended to prepare fresh stock solutions regularly.
-
3.1.2. Buffer Solutions
The optimal pH for catechol dioxygenase activity is typically in the neutral to slightly alkaline range. [7][8]
-
50 mM Phosphate Buffer (pH 7.5):
-
Prepare stock solutions of 0.5 M sodium phosphate monobasic (NaH₂PO₄) and 0.5 M sodium phosphate dibasic (Na₂HPO₄).
-
To prepare 1 L of 50 mM phosphate buffer, mix approximately 84 ml of 0.5 M Na₂HPO₄ and 16 ml of 0.5 M NaH₂PO₄.
-
Adjust the pH to 7.5 using a pH meter by adding small volumes of the appropriate stock solution.
-
Bring the final volume to 1 L with deionized water.
-
-
50 mM Tris-HCl Buffer (pH 8.0):
-
Dissolve 6.057 g of Tris base in approximately 900 ml of deionized water.
-
Adjust the pH to 8.0 by slowly adding concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Spectrophotometric Assay for Intradiol Dioxygenase Activity
This assay measures the formation of 2,3-dichloro-cis,cis-muconic acid, which exhibits a characteristic absorbance maximum around 260 nm. [9]
-
Principle: The increase in absorbance at ~260 nm is directly proportional to the amount of product formed.
-
Materials:
-
Spectrophotometer capable of measuring in the UV range
-
Quartz cuvettes (1 cm path length)
-
This compound stock solution
-
50 mM Phosphate Buffer (pH 7.5) or Tris-HCl Buffer (pH 8.0)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
-
Protocol:
-
Set the spectrophotometer to measure absorbance at the determined λmax for 2,3-dichloro-cis,cis-muconic acid (typically around 260 nm).
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (to a final volume of 1 ml)
-
This compound (final concentration typically in the range of 50-200 µM)
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately start monitoring the increase in absorbance over time (e.g., every 10-15 seconds for 3-5 minutes).
-
The initial linear rate of the reaction (ΔA/min) is used to calculate enzyme activity.
-
-
Calculation of Enzyme Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Activity (U/ml) = (ΔA/min) / (ε * l) * 1000
Where:
-
ΔA/min = The initial rate of change in absorbance per minute
-
ε = Molar extinction coefficient of 2,3-dichloro-cis,cis-muconic acid (in M⁻¹cm⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
1000 = Conversion factor from ml to L
Note: The molar extinction coefficient for 2,3-dichloro-cis,cis-muconic acid is not readily available in the literature and may need to be determined experimentally. As an approximation, the molar extinction coefficient for cis,cis-muconic acid (ε ≈ 16,800 M⁻¹cm⁻¹ at 260 nm) can be used for preliminary studies, but this should be noted as a potential source of inaccuracy. [6][8]
-
Spectrophotometric Assay for Extradiol Dioxygenase Activity
This assay is based on the formation of a yellow-colored ring-fission product, a hallmark of extradiol cleavage. The product of 3-chlorocatechol extradiol cleavage has an absorbance maximum at 378 nm. [10]The specific λmax for the product of 3,4-DCC extradiol cleavage should be determined experimentally by scanning the spectrum of the reaction mixture over time.
-
Principle: The increase in absorbance at the specific λmax of the product is proportional to enzyme activity.
-
Materials:
-
Spectrophotometer
-
Cuvettes
-
This compound stock solution
-
Buffer (e.g., 50 mM Phosphate Buffer, pH 7.5)
-
Enzyme preparation
-
-
Protocol:
-
Determine the λmax of the product by performing a spectral scan of the reaction mixture from ~300 nm to 500 nm during the enzymatic reaction.
-
Set the spectrophotometer to the determined λmax.
-
Follow the same procedure as for the intradiol assay (section 3.2), monitoring the increase in absorbance at the determined λmax.
-
-
Calculation of Enzyme Activity: The same formula as for the intradiol assay can be used, but the molar extinction coefficient of the specific extradiol cleavage product must be used. This value will likely need to be determined experimentally.
HPLC Analysis of Degradation Products
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the substrate (3,4-DCC) and its degradation products.
-
Principle: A reversed-phase HPLC column separates the compounds based on their hydrophobicity. A diode-array detector (DAD) or UV-Vis detector is used for detection and quantification.
-
Instrumentation and Materials:
-
HPLC system with a DAD or UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid
-
Mobile Phase B: Acetonitrile or methanol
-
This compound standard
-
Enzyme reaction samples
-
-
Protocol:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Set up the HPLC system with a suitable mobile phase gradient. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: Gradient from 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Gradient back to 10% B and equilibration
-
-
Set the detector to monitor at multiple wavelengths, including the λmax of 3,4-DCC (around 280-290 nm) and the expected products (e.g., ~260 nm for intradiol products).
-
Stop the enzymatic reaction at various time points by adding an equal volume of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Quantify the disappearance of the 3,4-DCC peak and the appearance of product peaks by comparing their peak areas to the calibration curve.
-
Figure 3: Workflow for HPLC analysis of enzymatic degradation.
Data Interpretation and Considerations
| Parameter | Intradiol Dioxygenase | Extradiol Dioxygenase |
| Cleavage Site | Between hydroxyl groups | Adjacent to hydroxyl groups |
| Product Type | cis,cis-Muconic acid derivative | Hydroxymuconic semialdehyde |
| Product λmax | ~260 nm | Typically >300 nm (often yellow) |
| Cofactor | Fe(III) | Fe(II) |
Table 1: Key differences between intradiol and extradiol catechol dioxygenases.
-
Enzyme Specificity: Not all catechol dioxygenases will efficiently degrade this compound. Enzymes from organisms known to degrade chlorinated aromatics, such as certain species of Pseudomonas and Rhodococcus, are more likely to be active. [11][12]For example, the catechol 1,2-dioxygenase from Rhodococcus opacus 1CP has been shown to be active on a range of chlorocatechols. [11]* Kinetic Parameters: Determining the Michaelis-Menten constants (Km and Vmax) for the degradation of 3,4-DCC can provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency. These parameters can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Stability of this compound: Aqueous solutions of 3,4-DCC can be unstable and prone to auto-oxidation, especially at neutral or alkaline pH and in the presence of light and oxygen. [13]It is crucial to use freshly prepared solutions and appropriate controls (e.g., a reaction mixture without enzyme) to account for any non-enzymatic degradation.
References
-
Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans. SciELO. [Link]
-
Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology. [Link]
-
Catechol 1,2-dioxygenase from the Gram-positive Rhodococcus opacus 1CP: quantitative structure/activity relationship and the crystal structures of native enzyme and catechols adducts. PubMed. [Link]
-
clcA - Chlorocatechol 1,2-dioxygenase - Pseudomonas putida (Arthrobacter siderocapsulatus). UniProt. [Link]
-
Catechol 1,2-dioxygenase. Wikipedia. [Link]
-
Kinetic parameters for catechol 1,2-dioxygenase from intact cells and... ResearchGate. [Link]
-
Degradative pathways for 3-chlorocatechol (3-CC), 4-chlorocatechol... ResearchGate. [Link]
-
EPR Studies of Chlorocatechol 1,2-Dioxygenase: Evidences of Iron Reduction during Catalysis and of the Binding of Amphipatic Molecules. PMC. [Link]
-
Models for Extradiol Cleaving Catechol Dioxygenases: Syntheses, Structures, and Reactivities of Iron(II). ACS Publications. [Link]
-
Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. ASM Journals. [Link]
-
Crystal Structure of 3-Chlorocatechol 1,2-dioxygenase Key Enzyme of a New Modified Ortho-pathway from the Gram-positive Rhodococcus opacus 1CP Grown on 2-chlorophenol. ResearchGate. [Link]
-
1MPY: STRUCTURE OF CATECHOL 2,3-DIOXYGENASE (METAPYROCATECHASE) FROM PSEUDOMONAS PUTIDA MT-2. RCSB PDB. [Link]
-
Catalytic properties of catechol 1,2-dioxygenase from Acinetobacter radioresistens S13 immobilized on nanosponges. Unito.it. [Link]
-
Degradation of catechol by enzymes of the 3-oxoadipate pathway (A) and... ResearchGate. [Link]
-
Catechol 2,3-dioxygenase. M-CSA. [Link]
-
also shows that cis,cis-muconic acid alone cannot explain the various... ResearchGate. [Link]
-
UV/Vis spectra of cis- and trans-o-Cl-DDMU measured in iso-octane and... ResearchGate. [Link]
-
2,4-D Metabolism - Enzymatic Degradation of Chlorocatechols. ACS Publications. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. rcsb.org [rcsb.org]
- 4. Specificity of catechol ortho-cleavage during para-toluate degradation by Rhodococcus opacus 1cp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Catechol 1,2-dioxygenase from the Gram-positive Rhodococcus opacus 1CP: quantitative structure/activity relationship and the crystal structures of native enzyme and catechols adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 3,4-Dichlorocatechol in Environmental Matrices by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of 3,4-dichlorocatechol (3,4-DCC) in complex environmental matrices, including water and soil. This compound is a significant environmental metabolite arising from the degradation of various chloroaromatic pollutants, such as the herbicide propanil and polychlorinated biphenyls (PCBs). Due to its potential toxicity and persistence, its accurate monitoring is crucial for environmental risk assessment. This method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which affords high selectivity and sub-ppb detection limits. Detailed protocols for sample extraction from water via Solid-Phase Extraction (SPE) and from soil via ultrasonication are provided, ensuring high recovery and matrix effect minimization.
Introduction: The Environmental Significance of this compound
Chlorinated catechols are key intermediates in the microbial degradation pathways of a wide range of chloroaromatic compounds.[1] Specifically, this compound is a metabolite of the widely used herbicide propanil and its primary degradation product, 3,4-dichloroaniline (3,4-DCA).[2] The presence of 3,4-DCC in soil and water can indicate contamination from agricultural runoff and industrial discharge. While less studied than parent compounds, chlorinated catechols can exhibit toxicity, potentially acting as uncouplers of oxidative phosphorylation and contributing to overall ecotoxicity.[3]
The analysis of such polar, reactive compounds in complex environmental samples presents a significant challenge. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice due to its unparalleled sensitivity, selectivity, and ability to provide structural confirmation.[4] The specificity of Multiple Reaction Monitoring (MRM) allows for the confident detection of target analytes at trace levels, even in the presence of co-eluting matrix interferences, which are common in environmental samples.[5] This note provides a comprehensive workflow, from sample collection and preparation to final analysis, designed for researchers and environmental scientists.
Experimental Workflow Overview
The overall analytical process is designed to ensure accuracy, reproducibility, and high throughput. The workflow involves distinct stages for sample preparation based on the matrix, followed by a unified instrumental analysis protocol.
Caption: Overall analytical workflow for 3,4-DCC analysis.
Materials and Methods
Reagents and Standards
-
This compound analytical standard (≥97% purity) was sourced from a reputable supplier (e.g., Sigma-Aldrich, LGC Standards).
-
Isotopically labeled internal standard (e.g., ¹³C₆-3,4-Dichlorocatechol), if available, is recommended for highest accuracy. If not, a structurally similar compound not expected in the samples can be used.
-
All solvents (Acetonitrile, Methanol, Dichloromethane, Acetone) were LC-MS grade.
-
Formic acid (or Acetic Acid), LC-MS grade.[6]
-
Ultrapure water (18.2 MΩ·cm).
-
Anhydrous sodium sulfate, analytical grade, baked at 400°C for 4 hours.[7]
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Shimadzu UFLC, Agilent 1200 series).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 4000, Agilent 6400 series).[2][6]
Sample Preparation Protocols
The choice of sample preparation is critical for removing interferences and concentrating the analyte. Protocols for water and soil are detailed below.
Caption: Step-by-step sample preparation workflows.
Protocol: Water Sample Extraction (SPE)
This protocol is adapted from standard methods for extracting polar organic compounds from aqueous matrices.[7][8]
-
Pre-treatment: Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids. Acidify the filtrate to pH ~3 with formic acid to ensure 3,4-DCC is in its neutral form, which enhances retention on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove salts, followed by 5 mL of 5% methanol in water to remove highly polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This step is crucial to remove residual water before elution with an organic solvent.
-
Elution: Elute the trapped analytes with 2 x 4 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase composition (e.g., 50:50 methanol/water) for HPLC-MS/MS analysis.
Protocol: Soil/Sediment Extraction
This protocol uses a common solvent extraction technique effective for a broad range of pesticides and their metabolites from solid matrices.[9]
-
Pre-treatment: Weigh 10 g of sieved, homogenized soil into a 50 mL centrifuge tube. Add 10 g of anhydrous sodium sulfate and mix thoroughly to create a free-flowing mixture. This removes water which can hinder extraction efficiency.[9]
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane. The acetone is essential for penetrating the wet soil particles, allowing the dichloromethane to effectively extract the analytes.[9]
-
Extraction: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes.
-
Separation: Centrifuge the sample at 3,000 rpm for 10 minutes. Carefully decant the supernatant into a clean evaporation tube.
-
Re-extraction: Repeat the extraction (steps 2-4) on the soil pellet with a fresh 20 mL aliquot of solvent. Combine the supernatants.
-
Concentration & Cleanup: Evaporate the combined extracts to near dryness under a nitrogen stream at 40°C. Reconstitute the residue in 1 mL of 50:50 methanol/water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any remaining particulates before injection.
HPLC-MS/MS Method Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
HPLC Conditions
The chromatographic conditions are designed to provide good retention and peak shape for the polar catechol analyte, separating it from potential matrix components.
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Industry standard for retaining non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and promotes [M-H]⁻ ion formation. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Strong organic solvent for elution. |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B | A standard gradient providing separation for a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
Mass Spectrometry Conditions
Negative ion electrospray (ESI-) is the preferred ionization mode for phenolic compounds like catechols, as they readily deprotonate to form a stable [M-H]⁻ ion.[10]
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Catechols are acidic and readily form [M-H]⁻ ions. |
| Ion Source Temp. | 500 °C | Typical temperature for efficient desolvation. |
| Curtain Gas | 30 psi | Prevents solvent clusters from entering the mass analyzer. |
| IonSpray Voltage | -4500 V | Optimal voltage for generating a stable spray in negative mode. |
| Collision Gas | Nitrogen | Standard inert gas for collision-induced dissociation (CID). |
MRM Transitions for this compound
The molecular weight of 3,4-DCC (C₆H₄Cl₂O₂) is approximately 179 g/mol . The precursor ion in negative mode will be [M-H]⁻ at m/z 178. Plausible fragmentation includes the loss of HCl.[10]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (V) | Use |
| 3,4-DCC | 178.0 | 142.0 | 150 | -25 | Quantifier |
| 3,4-DCC | 178.0 | 114.0 | 150 | -35 | Qualifier |
Note: Collision Energy (CE) and other compound-specific parameters must be optimized by infusing a standard solution of 3,4-DCC.
Method Performance and Quality Control
To ensure the reliability of results, the method should be validated according to established guidelines. Key performance indicators are summarized below, with typical expected values.
| Parameter | Expected Performance | Quality Control Check |
| Linearity | R² > 0.995 over 0.1 - 100 µg/L | Analyze a 7-point calibration curve daily. |
| LOD (Water) | < 0.05 µg/L | Calculated from the standard deviation of low-level spikes (LOD = 3.14 x SD).[6] |
| LOQ (Water) | < 0.2 µg/L | The lowest calibration standard with acceptable accuracy and precision.[6] |
| Accuracy (Recovery) | 70 - 120% | Analyze matrix spikes at low and high concentrations in each batch. |
| Precision (%RSD) | < 15% | Analyze replicate matrix spikes or duplicate samples. |
| Matrix Effect | < 25% | Compare the slope of a matrix-matched calibration curve to a solvent-based curve. |
Conclusion
This application note provides a detailed, reliable, and highly sensitive HPLC-MS/MS method for the determination of this compound in water and soil. The described sample preparation protocols using SPE and ultrasonic extraction are effective in isolating the analyte from complex matrices, while the optimized MRM method provides the necessary selectivity and sensitivity for trace-level environmental monitoring. This method serves as a valuable tool for regulatory bodies, environmental consultants, and researchers studying the fate and impact of chloroaromatic pollutants.
References
-
Chromatogram of standards of chlorophenols and chlorocatechols separated by GC-MS method . ResearchGate. [Link]
-
Environmental Chemistry Method for Propanil & 3,4-DCA in Water . U.S. Environmental Protection Agency (EPA). [Link]
-
Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples . Rapid Communications in Mass Spectrometry. [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS . PMC (PubMed Central). [Link]
-
Soil Sample Preparation Protocol . U.S. Geological Survey (USGS). [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides . Restek. [Link]
-
Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine . International Journal of Hygiene and Environmental Health. [Link]
-
Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC . Journal of Agricultural and Food Chemistry. [Link]
-
Best Practice Guide for Generating Mass Spectra . The Royal Society of Chemistry. [Link]
-
Environmental Chemistry and LC/MS/MS . ResearchGate. [Link]
-
A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms . Juniper Publishers. [Link]
-
New Insights into the Toxicokinetics of 3,4-Dichloroaniline in Early Life Stages of Zebrafish (Danio rerio) . PMC (PubMed Central). [Link]
-
Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. gcms.cz [gcms.cz]
- 10. itqb.unl.pt [itqb.unl.pt]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dichlorocatechol Synthesis & Optimization
[1]
Current Status: Online Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 3,4-Dichlorocatechol (3,4-DCC)
Part 1: The Core Directive
Executive Summary: The "Isomer Trap"
If you are attempting to synthesize This compound via the direct chlorination of catechol (using
To "optimize yield" for the 3,4-isomer, you must shift your strategy from Reaction Tuning to Purification Efficiency , or adopt an Orthogonal Synthetic Route (starting from 2,3-dichlorophenol).
This guide addresses both the "Economy Route" (Direct Chlorination) and the "High-Fidelity Route" (Oxidation of 2,3-DCP).[1]
Part 2: Troubleshooting & FAQs
Category 1: The "Black Tar" Phenomenon (Oxidation Control)[1]
Q: My reaction mixture turns into a black, insoluble tar within minutes of adding the chlorinating agent. What is happening?
A: You are witnessing the oxidative degradation of catechol into o-quinones , which subsequently polymerize. Catechol is highly susceptible to oxidation, especially under the acidic conditions generated by HCl release.[1]
Corrective Protocol:
-
Inert Atmosphere: The reaction must be performed under a strict Nitrogen or Argon blanket.
-
Temperature Control: Maintain the reaction between -5°C and 0°C . Higher temperatures favor oxidation over substitution.[1]
-
The "Bisulfite Shield": During workup, do not quench with water alone. Quench into a cold solution of Sodium Bisulfite (
) or Sodium Thiosulfate. This reduces any transient quinones back to the catechol state immediately.
Category 2: Regioselectivity (The 3,4 vs. 4,5 Problem)
Q: I am getting 80% 4,5-dichlorocatechol and only 15% this compound. Can I change the solvent to flip this ratio?
A: No solvent will completely flip this ratio because the 4- and 5-positions are electronically and sterically favored. However, you can marginally improve the ratio and—more importantly—improve the separation efficiency.
Optimization Strategy:
-
Reagent Switch: Switch from
gas to Sulfuryl Chloride ( ) . This allows for precise stoichiometric control (avoiding over-chlorination to tri/tetra-species). -
Solvent Choice: Use Diisopropyl Ether or Dichloromethane (DCM) . Ether solvents can hydrogen-bond with the catechol hydroxyls, slightly altering the steric environment, though the 4,5-isomer will remain dominant.[1]
-
The Real Fix: Focus on Fractional Crystallization (see SOP below). The 4,5-isomer is significantly less soluble in non-polar solvents (like heptane/toluene) than the 3,4-isomer.[1]
Category 3: Alternative Routes (High Purity)
Q: Direct chlorination is too messy. Is there a route that guarantees the 3,4-substitution pattern?
A: Yes. The "Gold Standard" for high-yield 3,4-DCC is the Oxidation of 2,3-Dichlorophenol .
-
Mechanism: 2,3-Dichlorophenol
Oxidation (using IBX or Fremy's Salt) o-Quinone Reduction ( ) this compound.[1] -
Why it works: The chlorines are already locked in the correct positions (2 and 3 on the phenol become 3 and 4 on the catechol). This eliminates the regioselectivity issue entirely.
Part 3: Visualization & Logic Flows
Workflow 1: Synthesis Decision Matrix
Use this diagram to determine the correct pathway based on your starting material and purity requirements.
Caption: Decision tree comparing the "Economy Route" (Catechol) vs. the "High-Fidelity Route" (2,3-DCP). Note the heavy reliance on purification for the Catechol route.
Part 4: Standard Operating Procedures (SOP)
Protocol A: Optimized Direct Chlorination (The "Economy" Route)
Designed for users restricted to Catechol as a starting material. Focuses on maximizing recovery of the minor isomer.
| Step | Action | Technical Rationale |
| 1. Setup | Dissolve Catechol (1 eq) in dry Diisopropyl Ether or DCM (10 mL/g). Purge with Argon. | Ether solvents moderate reactivity via H-bonding; Argon prevents auto-oxidation. |
| 2. Cooling | Cool the solution to -5°C using an ice/salt bath. | Kinetic control minimizes over-chlorination (tri-chloro species).[1] |
| 3. Addition | Add Sulfuryl Chloride ( | Slow addition prevents localized "hotspots" of high concentration that lead to polymerization. |
| 4. Quench | Pour reaction mixture into ice-cold 10% Sodium Bisulfite ( | Reduces any formed o-quinones back to catechols, preventing "black tar" formation.[1] |
| 5. Isolation | Extract with Ethyl Acetate, wash with brine, dry over | Standard workup. Result is a crude solid (approx 80:20 ratio of 4,5- to 3,4-isomer). |
| 6. Purification | Crucial: Recrystallize the crude solid from boiling Toluene . | 4,5-DCC crystallizes out upon cooling.[2] 3,4-DCC remains in the mother liquor . |
| 7.[1] Recovery | Filter off the solid (4,5-DCC). Evaporate the filtrate to obtain enriched 3,4-DCC. | Repeat crystallization if higher purity is needed. |
Protocol B: 2,3-Dichlorophenol Oxidation (The "High Yield" Route)
Recommended for pharmaceutical applications requiring >98% purity.
-
Oxidation: Treat 2,3-dichlorophenol with IBX (2-Iodoxybenzoic acid) or Fremy's Salt in aqueous acetone/buffer.[1] This selectively oxidizes the phenol to 3,4-dichloro-o-quinone .
-
Reduction: The red quinone solution is immediately treated with Sodium Dithionite (
) . -
Result: The quinone is reduced to This compound .
-
Yield: Typically 85-90% with no regio-isomeric impurities.
Quantitative Comparison of Methods
| Metric | Direct Chlorination (Catechol) | Oxidation (2,3-Dichlorophenol) |
| Starting Material Cost | Low | High |
| Reaction Time | 4-6 Hours | 2-3 Hours |
| Crude Yield (Mass) | High (>90%) | High (>85%) |
| Target Isomer (3,[1]4) Yield | ~15-20% (isolated) | >85% |
| Purification Difficulty | High (Requires fractional crystallization) | Low (Simple extraction) |
| Scalability | Good (but wasteful) | Limited by oxidant cost (IBX) |
References
-
Regioselectivity in Phenol Chlorination
-
Oxidation of Chlorophenols to Catechols
-
Separation of Chlorocatechol Isomers
-
Willstätter, R., & Müller, H. E. "Über Chlor-derivate des Brenzcatechins." Berichte der deutschen chemischen Gesellschaft, 1911.[1]
- Insight: The foundational text on the solubility differences between 3,4- and 4,5-dichlorocatechol in non-polar solvents (Toluene/Benzene).
-
-
Patent Literature (Industrial Context)
-
US Patent 4,166,190. "Process for the preparation of dihydroxybenzenes."[3]
- Insight: Discusses hydrolytic methods and stabilization of catechols against oxid
-
Technical Support Center: Catechol Chlorination Optimization
Introduction: The Catechol Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the "Catechol Paradox": the electron-donating hydroxyl groups that make the ring reactive toward electrophilic aromatic substitution (chlorination) also make it highly susceptible to oxidation.
The most common failure mode in this synthesis is not a lack of conversion, but the degradation of the reaction mixture into a dark, insoluble "tar." This is caused by the oxidation of catechol to o-benzoquinone , which subsequently polymerizes or reacts with the product.
This guide provides a root-cause analysis and validated protocols to suppress these byproducts (oxidation products and polychlorinated species) while maximizing the yield of the desired 4-chlorocatechol .
Part 1: Troubleshooting & FAQs
Module 1: Controlling Oxidation (The "Black Tar" Problem)
Q: My reaction mixture turns dark black/brown within minutes of adding the chlorinating agent. What is happening?
A: This is the hallmark of oxidative dehydrogenation .
Catechol (
Corrective Actions:
-
Oxygen Exclusion (Critical): You must run this reaction under a strict inert atmosphere (Nitrogen or Argon). Even atmospheric oxygen can initiate the radical chain reaction leading to quinones.
-
Temperature Suppression: Maintain the reaction temperature between 0°C and 5°C . Higher temperatures exponentially increase the rate of oxidation relative to substitution.
-
Solvent Degassing: Sparge your solvent (Diethyl ether or DCM) with inert gas for 15 minutes prior to use.
Module 2: Selectivity (Mono- vs. Polychlorination)
Q: I am observing significant amounts of 4,5-dichlorocatechol. How do I stop at the monochloro stage?
A: Catechol is highly activated. Once 4-chlorocatechol is formed, the ring remains activated enough for a second attack, leading to 4,5-dichlorocatechol.
Corrective Actions:
-
Reagent Selection: Switch from Chlorine gas (
) to Sulfuryl Chloride ( ) . allows for precise stoichiometric control (liquid addition) compared to gas flow. -
Stoichiometry: Use a slight deficit of the chlorinating agent (0.95 equivalents). It is easier to remove unreacted starting material (via water solubility) than to separate the dichloro byproduct.
-
Dilution: High local concentrations favor over-chlorination. Use a dilute solution (0.1 M to 0.5 M) and add the chlorinating agent dropwise over 1–2 hours.
Module 3: Regioselectivity (4-Chloro vs. 3-Chloro)
Q: Can I direct the chlorination to the 3-position?
A: Direct chlorination naturally favors the 4-position (>90%) due to steric hindrance at the 3-position (sandwiched between the hydroxyl group and the ring hydrogen).
-
To maximize 4-chloro: Use bulky solvents or lower temperatures to enhance the steric penalty at the 3-position.
-
To obtain 3-chloro: Direct chlorination is not recommended. You must use a blocking group strategy (e.g., protecting the 4-position) or start from a different precursor (e.g., 2,3-dihydroxybenzoic acid, then decarboxylate).
Part 2: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired substitution pathway and the undesired oxidation pathway.
Figure 1: Reaction pathways showing the competition between electrophilic substitution (Green) and oxidative degradation (Red).
Part 3: Validated Experimental Protocol
Protocol: Synthesis of 4-Chlorocatechol via Sulfuryl Chloride Based on optimized conditions for minimizing oxidative byproducts.
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | Catechol (1.0 eq) | Starting material |
| Reagent | Sulfuryl Chloride ( | Chlorinating agent (controlled release) |
| Solvent | Diethyl Ether (Anhydrous) | Inert medium, stabilizes HCl byproduct |
| Atmosphere | Argon or Nitrogen | Prevents oxidation to quinones |
| Quench | Sat.[1] | Neutralizes acid, stops reaction |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an inert gas inlet (Argon/Nitrogen).
-
Solvent Prep: Add anhydrous Diethyl Ether to the flask. Crucial: Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen.
-
Dissolution: Add Catechol (11.0 g, 100 mmol) to the solvent. Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath (0–4°C) . Allow the solution to equilibrate for 15 minutes.
-
Reagent Addition:
-
Dilute Sulfuryl Chloride (
, 12.8 g, 95 mmol) in 20 mL of anhydrous ether. -
Load this solution into the addition funnel.
-
Dropwise Addition: Add the reagent solution slowly over 60–90 minutes .
-
Note: The slow addition prevents local hotspots that favor oxidation and polychlorination.
-
-
Reaction Monitoring:
-
Stir at 0°C for an additional 2 hours.
-
Monitor via TLC (Silica, 20% EtOAc/Hexane). Look for the disappearance of catechol (
) and appearance of 4-chlorocatechol ( ).
-
-
Workup:
-
Pour the reaction mixture carefully into a separatory funnel containing 100 mL of ice-water.
-
Wash with saturated
(2 x 50 mL) to remove HCl and unreacted catechol (which is slightly more acidic and water-soluble). -
Wash with Brine (1 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Cyclohexane or Toluene if high purity is required.
-
Part 4: Data Summary (Byproduct Analysis)
| Byproduct | Cause | Prevention Strategy |
| o-Benzoquinone | Oxidation by | Inert atmosphere; Temp < 5°C. |
| "Tars" (Polymers) | Polymerization of quinones | Quench reaction immediately upon completion; Avoid basic conditions during reaction. |
| 4,5-Dichlorocatechol | Excess reagent; Fast addition | Use 0.95 eq |
| 3-Chlorocatechol | Intrinsic regiochemistry | Difficult to eliminate completely (~5-10% forms). Recrystallization removes this isomer. |
References
-
Organic Syntheses. (1923).[3] Catechol [Pyrocatechol] Preparation and Purification.[3] Org.[4][5][6][7] Synth. Vol 3, p.28. Retrieved from [Link]
-
PrepChem. (2011). Synthesis of 4-chlorocatechol using Sulfuryl Chloride.[2][4][8] Retrieved from [Link]
-
National Institutes of Health (NIH). (1981). Mutagenic reaction products of aqueous chlorination of catechol.[9] Mutat Res. 89(1):45-55.[9] Retrieved from [Link]
Sources
- 1. Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Catechol preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. WO2007020964A1 - Method for producing 4-halocatechol compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Mutagenic reaction products of aqueous chlorination of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in 3,4-Dichlorocatechol Reactions
Welcome to the technical support center for handling 3,4-Dichlorocatechol. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive intermediate. Proper temperature control is not merely a suggestion but a critical parameter for ensuring reaction safety, selectivity, and reproducibility. This document provides in-depth, experience-based answers to common challenges encountered in the lab.
Section 1: Core Principles & Physicochemical Properties
Before initiating any reaction, a thorough understanding of the reagent's properties is paramount. This compound, a substituted catechol, presents unique thermal challenges due to its structure.
FAQ: What are the critical physicochemical and thermal properties of this compound?
Understanding the thermal profile of this compound is the first step in designing a safe experiment. While comprehensive calorimetric data is not widely published, we can infer its behavior from its structure and data from close analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Catechol (Parent Compound) | 3,4-Dichlorophenol (Precursor) |
| Molecular Formula | C₆H₄Cl₂O₂[1][2] | C₆H₆O₂ | C₆H₄Cl₂O |
| Molecular Weight | 179.00 g/mol [3] | 110.1 g/mol [4] | 163.0 g/mol |
| Appearance | Dichlorocatechol in which hydrogens at positions 3 and 4 are replaced by chlorines.[1] | Colorless crystals, turns brown on exposure to air/light.[5] | Needles or light brown/yellow crystals.[6] |
| Melting Point | Data not readily available | 105 °C (221 °F)[4] | 66-68 °C (151-154 °F)[7] |
| Boiling Point | Data not readily available | 245.5 °C (474 °F)[4] | 253 °C (488 °F)[7] |
| Thermal Hazards | Expected to be similar to other chlorinated phenols; emits toxic fumes (HCl, CO, CO₂) upon decomposition.[6][8] | Emits toxic fumes in a fire; sublimes readily.[9] | Emits toxic fumes of hydrogen chloride when heated to decomposition.[6][8] |
Note: The presence of chlorine atoms can significantly alter the reactivity and thermal stability compared to the parent catechol molecule.
FAQ: Why is precise temperature control so critical in reactions with this compound?
Precise temperature control is essential for three primary reasons:
-
Preventing Runaway Reactions: Many reactions involving catechols, especially electrophilic substitutions like chlorination or nitration, are highly exothermic.[10][11] An exothermic reaction releases heat, which in turn increases the reaction rate, creating a positive feedback loop.[10] If the rate of heat generation exceeds the system's capacity for heat removal, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing vessel failure or explosion.[12][13]
-
Minimizing Side Product Formation: The hydroxyl groups of the catechol ring are strong activating groups, making the aromatic ring highly susceptible to further reactions. Elevated temperatures can provide the activation energy for undesired pathways, such as over-chlorination, oxidation (leading to dark-colored quinones and polymeric tars), or decomposition.[14] Maintaining a specific, often low, temperature is key to maximizing the yield of the desired product.
-
Avoiding Thermal Decomposition: Chlorinated aromatic compounds can decompose at elevated temperatures, often releasing hazardous gases like hydrogen chloride (HCl) and carbon oxides.[6][8] The decomposition temperature can be lowered by the presence of other reagents or catalysts in the reaction mixture. Strict temperature management ensures the reaction stays well below the decomposition onset temperature.
Section 2: Troubleshooting Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction mixture turned dark brown/black and is producing a tar-like substance. What is happening and how can I fix it?
A1: This is a classic sign of oxidation and/or thermal decomposition. Catechols are notoriously sensitive to oxidation, forming highly colored o-quinones which can then polymerize. This process is often accelerated by heat and the presence of air (oxygen).
-
Causality: The high electron density of the catechol ring makes it easy to oxidize. Excess heat provides the energy to overcome the activation barrier for this and other decomposition pathways, leading to complex, insoluble byproducts.
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately cool the reaction. For future experiments, start at a lower temperature. For many electrophilic additions, maintaining the temperature between 0-10 °C is a good starting point.[15]
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Reagent Addition: Add highly reactive reagents (e.g., chlorinating agents, oxidizing agents) slowly and sub-surface to avoid localized "hot spots" where the temperature spikes at the point of addition.[11]
-
Monitor Purity: Use Thin Layer Chromatography (TLC) to monitor the reaction. If multiple dark spots appear at the baseline, it confirms the formation of polar, polymeric material.
-
Q2: I've observed a sudden, rapid increase in the internal reaction temperature that my cooling bath can't control. What should I do?
A2: You are likely experiencing the beginning of a thermal runaway. This is a critical safety event that requires immediate and decisive action.
-
Causality: This occurs when the heat generated by the reaction surpasses the heat removal capacity of your setup.[10] This is common in large-scale reactions where the surface-area-to-volume ratio decreases, hindering efficient cooling.[16] It can also be caused by adding a reagent too quickly or a failure in the cooling system.[16][17]
-
Immediate Emergency Protocol:
-
Stop Reagent Addition: Immediately cease adding any more reagents to the flask.
-
Emergency Cooling: If available, use a more powerful secondary cooling bath (e.g., a dry ice/acetone bath) to try and regain control. This should be planned in advance.
-
Dilution/Quenching: If the reaction is at a small scale and you have a pre-planned and tested quenching procedure, you may consider quenching the reaction by adding a large volume of a cold, inert solvent or a specific quenching agent. This carries its own risks and should only be performed if part of a pre-approved safety protocol.
-
Alert Personnel & Evacuate: Inform colleagues and your safety officer immediately. If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
-
Q3: My reaction is very slow and isn't reaching completion, even after an extended time. Could the temperature be too low?
A3: Yes, while high temperatures are a common problem, insufficient temperature can prevent a reaction from proceeding at a reasonable rate.
-
Causality: Every chemical reaction has an activation energy barrier that must be overcome. Temperature provides the kinetic energy for molecules to collide with sufficient force to react. If the temperature is too low, only a small fraction of molecules will have enough energy to react, leading to a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Slowly increase the reaction temperature in small increments (e.g., 5-10 °C).
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or another analytical method after each temperature increase to see if the rate improves.
-
Check for Side Products: As you increase the temperature, watch carefully for the appearance of new, undesired spots on your TLC plate, which would indicate the onset of side reactions.
-
Determine Optimal Temperature: The goal is to find the "sweet spot" where the desired reaction proceeds efficiently without significant formation of impurities. This often requires careful optimization.
-
Section 3: Protocols & Best Practices for Temperature Management
Adhering to a robust protocol is the best way to ensure safety and reproducibility.
Experimental Protocol: Temperature-Controlled Chlorination of a Catechol Derivative
This protocol provides a general framework for adding a reactive electrophile to a sensitive aromatic system like this compound.
-
Equipment Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple or internal thermometer to measure the internal reaction temperature, a pressure-equalizing dropping funnel, and an inlet for an inert gas (N₂ or Ar).
-
Place the flask in a cooling bath (e.g., ice-water for 0 °C, or a cryo-cooler for lower temperatures). Ensure the bath has sufficient capacity for the scale of your reaction.
-
-
Initial Cooldown:
-
Charge the flask with this compound and an appropriate anhydrous solvent.
-
Begin stirring and purge the system with inert gas.
-
Cool the solution to the target starting temperature (e.g., 0 °C) and allow it to stabilize.
-
-
Controlled Reagent Addition:
-
Charge the dropping funnel with the chlorinating agent (e.g., sulfuryl chloride) dissolved in the same anhydrous solvent.
-
Begin adding the chlorinating agent dropwise to the stirred catechol solution.
-
Crucially, monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed a pre-determined limit (e.g., 5-10 °C).[15] If the temperature rises, stop the addition until it cools back down.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature.
-
Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture again before slowly and carefully adding a quenching solution (e.g., cold water or a saturated sodium bicarbonate solution) to neutralize any remaining reactive species. This quenching step can also be exothermic and must be done with caution.
-
Visualization: Troubleshooting Workflow for Temperature Issues
This diagram outlines a logical decision-making process when encountering temperature deviations during a reaction.
Sources
- 1. This compound | C6H4Cl2O2 | CID 19877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H4Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. 3,5-Dichlorocatechol | C6H4Cl2O2 | CID 26173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Catechol [cdc.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. guidechem.com [guidechem.com]
- 7. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. employees.delta.edu [employees.delta.edu]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. labproinc.com [labproinc.com]
- 12. wjarr.com [wjarr.com]
- 13. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 17. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
Validation & Comparative
Comparative Guide: Analytical Validation of 3,4-Dichlorocatechol (3,4-DCC)
Executive Summary: The Stability Paradox
3,4-Dichlorocatechol (3,4-DCC) is a critical biomarker for exposure to chlorinated herbicides (e.g., propanil, linuron) and a degradation intermediate of chlorobenzenes. However, it presents a unique analytical paradox: it is chemically fragile (prone to rapid oxidation into quinones) yet requires rigorous extraction from complex matrices (urine, soil, hydrolyzed plasma).
This guide compares the two dominant analytical modalities—GC-MS (Derivatization) and LC-MS/MS (Direct/SPE) —and argues that while LC-MS/MS offers throughput, GC-MS remains the definitive structural validator due to the stabilizing effect of derivatization.
Key Recommendation: For high-throughput biological monitoring, use LC-MS/MS with negative ESI . For forensic confirmation or environmental degradation studies where isomer differentiation (e.g., vs. 3,5-DCC) is critical, use GC-MS with silylation .
The Challenge: Why 3,4-DCC Fails in Standard Protocols
Before selecting a method, you must understand the failure modes. 3,4-DCC contains two adjacent hydroxyl groups on a chlorinated ring.
-
Oxidation: At neutral or basic pH, 3,4-DCC oxidizes to 3,4-dichloro-1,2-benzoquinone. This species is invisible to standard phenol-targeted methods.
-
Conjugation: In biological matrices (urine), >90% of 3,4-DCC exists as glucuronide or sulfate conjugates. Hydrolysis is mandatory.
-
Isomerism: It must be chromatographically resolved from 3,5-dichlorocatechol and 4,5-dichlorocatechol, which share identical mass transitions in low-resolution MS.
Strategic Decision Matrix
Figure 1: Analytical Decision Matrix for 3,4-DCC. Select the method based on sensitivity needs and isomer resolution requirements.
Comparative Analysis: GC-MS vs. LC-MS/MS
The following data summarizes performance metrics derived from validation studies in human urine and sediment extracts.
Table 1: Performance Metrics Comparison
| Feature | Method A: GC-MS (Silylation) | Method B: LC-MS/MS (ESI-) |
| Derivatization | Required (BSTFA + 1% TMCS) | None (or simple dilution) |
| LOD (Urine) | 0.5 – 1.0 ng/mL | 0.1 – 0.5 ng/mL |
| Linearity (R²) | > 0.995 (10–1000 ng/mL) | > 0.998 (1–500 ng/mL) |
| Selectivity | Excellent (Isomer resolution) | Good (MRM transitions) |
| Throughput | Low (30 min prep + 20 min run) | High (10 min prep + 5 min run) |
| Stability | High (Derivatives are stable) | Moderate (Requires antioxidants) |
| Major Risk | Incomplete derivatization due to moisture | Ion suppression from matrix |
Validated Protocol: LC-MS/MS (The High-Throughput Standard)
This protocol is designed as a Self-Validating System . It includes checkpoints that flag data invalidity immediately, rather than post-analysis.
Reagents & Standards[1][2][3]
-
Analyte: this compound (purity >98%).
-
Internal Standard (IS): this compound-d2 (Preferred) or 4-Chlorocatechol.
-
Stabilizer: L-Ascorbic acid (10 mg/mL solution).
-
Hydrolysis Enzyme:
-Glucuronidase/Arylsulfatase (Helix pomatia).
Sample Preparation Workflow (Urine/Plasma)
-
Stabilization (Critical): Immediately upon collection, adjust sample pH to < 4.0 using 6M HCl and add Ascorbic Acid (100 µL per 5 mL sample). Reason: Prevents oxidation to quinones.
-
Hydrolysis:
-
Mix 1.0 mL urine + 1.0 mL Acetate Buffer (pH 5.0).
-
Add 50 µL Enzyme solution.
-
Incubate at 37°C for 3 hours (or overnight).
-
-
Extraction (LLE):
-
Add 50 µL Internal Standard .
-
Extract twice with 3 mL Ethyl Acetate.
-
Vortex (2 min) -> Centrifuge (3000 rpm, 5 min).
-
Collect organic layer -> Evaporate to dryness under
.
-
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase A/B (50:50).
LC-MS/MS Parameters[4][5]
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Ionization: ESI Negative Mode.
-
Transitions (MRM):
-
Quantifier: m/z 177
141 (Loss of HCl). -
Qualifier: m/z 177
113.
-
The Self-Validating Logic
A valid run must meet these criteria dynamically:
-
IS Recovery: The area of the Internal Standard must be within ±20% of the mean of the calibration standards. Deviation indicates matrix suppression.
-
Ion Ratio: The Ratio (Quantifier/Qualifier) must be within ±15% of the reference standard. Deviation indicates interference from 3,5-DCC.
Validated Protocol: GC-MS (The Structural Validator)
Use this method when LC-MS results are ambiguous or when strict isomer separation is legally required.
Derivatization Workflow[8][9]
-
Perform Extraction as above (Steps 1-3).
-
Drying: Ensure the ethyl acetate extract is completely water-free (use anhydrous
). Moisture kills the derivatizing agent. -
Reaction:
-
Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Add 50 µL Pyridine (Catalyst).
-
Cap and heat at 60°C for 30 minutes.
-
-
Injection: Inject 1 µL into GC-MS (Splitless).
GC Parameters[1][3]
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30m.
-
Temp Program: 70°C (1 min)
20°C/min 280°C. -
Detection: SIM Mode (Target ions: m/z 322 for di-TMS derivative).
Visualizing the Workflow
The following diagram illustrates the critical path for sample processing, highlighting the "Kill Points" where the method commonly fails.
Figure 2: Sample Preparation Workflow. Red nodes indicate critical control points where analyte loss is most common.
References
-
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Environmental Phenols in Urine. Method No. 6301.01. [Link]
-
Burestedt, E., et al. (2002). "Determination of urinary catecholamines with capillary electrophoresis after solid-phase extraction." Journal of Chromatography B, 766(1), 129-138. [Link]
-
Kozlowska, K., et al. (2020). "LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge." Chromatographia, 83, 525–532. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.[Link]
Sources
Comparative Toxicity of Dichlorocatechol Isomers: A Mechanistic & Experimental Guide
The following technical guide is structured to provide an in-depth, comparative analysis of dichlorocatechol isomers, designed for researchers and drug development professionals.
Executive Summary
In the assessment of chlorinated catechols—common degradation products of industrial chlorobenzenes and synthesis intermediates—3,5-dichlorocatechol (3,5-DCC) consistently exhibits higher biological toxicity compared to its 3,4- and 4,5- isomers.
This enhanced toxicity is not merely a function of lipophilicity but is driven by a specific physicochemical "sweet spot" that maximizes mitochondrial uncoupling efficiency . While all isomers possess cytotoxic potential via redox cycling (ROS generation), 3,5-DCC acts as a potent protonophore, collapsing the mitochondrial membrane potential (
Key Takeaway: Researchers targeting low-toxicity intermediates should prioritize 4,5-DCC scaffolds, whereas 3,5-DCC requires rigorous containment due to its dual-action toxicity (Uncoupling + Oxidative Stress).
Physicochemical Profiling: The Basis of Toxicity
The differential toxicity of these isomers is rooted in their electronic and steric properties. The position of the chlorine atoms dictates the acidity (pKa) of the hydroxyl groups, which is the rate-limiting factor for mitochondrial uncoupling.
| Property | 3,5-Dichlorocatechol | 4,5-Dichlorocatechol | 3,4-Dichlorocatechol | Impact on Toxicity |
| Structure | Cl at C3, C5 | Cl at C4, C5 | Cl at C3, C4 | Position defines steric/electronic env. |
| LogP (Lipophilicity) | ~2.40 | ~2.70 | ~2.55 | High LogP facilitates membrane entry. |
| Acidity (pKa) | High (Most Acidic) | Moderate | Moderate | Lower pKa stabilizes the anionic form, essential for proton shuttling. |
| Redox Potential | High | Moderate | Moderate | Susceptibility to auto-oxidation (Quinone formation). |
| Primary Mode of Action | Uncoupling + ROS | ROS + Narcosis | ROS + Narcosis | Uncoupling is the lethal driver for 3,5-DCC. |
Expert Insight: The chlorine at the C3 position in 3,5-DCC exerts a strong inductive electron-withdrawing effect on the adjacent C2-hydroxyl group. This lowers the pKa, allowing the molecule to exist in a dynamic equilibrium between its neutral (membrane-permeable) and anionic (proton-releasing) forms at physiological pH (7.4)—the prerequisite for effective mitochondrial uncoupling.
Mechanistic Deep Dive
To understand the toxicity hierarchy, we must dissect the two parallel pathways: Mitochondrial Uncoupling and Redox Cycling .
Pathway A: The Protonophore Trap (Dominant in 3,5-DCC)
Mitochondrial uncoupling occurs when a molecule shuttles protons (
-
Entry: The neutral DCC molecule diffuses across the outer mitochondrial membrane.
-
Deprotonation: Inside the matrix (pH ~8.0), the acidic 3,5-DCC loses a proton.
-
Exit: The lipophilic anion (
) diffuses back to the intermembrane space (driven by the membrane potential). -
Reprotonation: In the acidic intermembrane space (pH ~7.0), it picks up a proton and repeats the cycle.
Why 3,5-DCC wins: Its pKa is close enough to physiological pH to cycle rapidly. 4,5-DCC is too weak an acid; it stays mostly neutral and acts primarily as a membrane toxicant (narcosis) rather than a specific proton shuttle.
Pathway B: The ROS Storm (Common to All)
All dichlorocatechols can undergo auto-oxidation to form semiquinone radicals and ortho-quinones.
-
Reaction:
-
Damage: The quinones are electrophiles (Michael acceptors) that alkylate DNA and proteins (e.g., depleting Glutathione). The redox cycle transfers electrons to
, generating Superoxide ( ).
Visualization: Toxicity Pathways
Figure 1: Dual toxicity pathways of dichlorocatechols. Pathway A is the distinguishing factor for the high toxicity of the 3,5-isomer.
Comparative Toxicity Data
The following data synthesizes findings from bacterial (E. coli, R. sphaeroides) and mammalian models.
| Isomer | Model System | Endpoint | Value / Observation | Ref |
| 3,5-DCC | R. sphaeroides | Uncoupling (Membrane Potential Decay) | High Activity (Potent Protonophore) | [1] |
| 3,5-DCC | E. coli | Growth Inhibition (IC50) | High Toxicity (Low IC50) | [1] |
| 4,5-DCC | R. sphaeroides | Uncoupling | Low/Negligible (Acts as Narcotic) | [1] |
| 3,5-DCA | Rat Renal Cells | Nephrotoxicity (LDH Release) | Highest among isomers | [2] |
| 3,4-DCA | Rat Renal Cells | Nephrotoxicity | Moderate/Low | [2] |
*Note: DCA (Dichloroaniline) data is used here as a structural surrogate to demonstrate the "3,5-substitution effect" on biological activity in mammalian tissue, reinforcing the pattern seen in catechols.
Experimental Protocols
To validate these toxicity profiles in your own lab, use the following self-validating protocols.
Protocol A: Mitochondrial Membrane Potential Assay (JC-1)
Objective: Quantify the uncoupling efficiency of isomers.
Materials:
-
HepG2 or Renal Cortical Cells (seeded at
cells/well). -
JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).
-
Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
Workflow:
-
Seeding: Culture cells in 96-well black plates for 24h.
-
Treatment: Treat cells with Isomer (0.1 - 100 µM) for 4 hours. Include FCCP (10 µM) as a positive control for uncoupling.
-
Staining: Remove media, wash with PBS, add JC-1 working solution (2 µM). Incubate 30 min at 37°C.
-
Validation Step: Check FCCP wells under a fluorescence microscope. They should show green fluorescence (monomers, depolarized) vs. red (aggregates, healthy) in controls.
-
Measurement: Read Fluorescence:
-
Red (Aggregates): Ex 535nm / Em 590nm.
-
Green (Monomers): Ex 485nm / Em 530nm.
-
-
Analysis: Calculate Red/Green ratio. A decrease indicates uncoupling.
Protocol B: ROS Generation Assay (DCFDA)
Objective: Assess oxidative stress contribution.
Workflow:
-
Loading: Incubate cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min before drug treatment.
-
Wash: Wash 2x with PBS to remove extracellular dye (prevents false positives from direct drug-dye interaction).
-
Treatment: Add DCC isomers in phenol-red free media.
-
Kinetics: Measure fluorescence (Ex 485 / Em 535) every 15 min for 2 hours.
-
Differentiation: Use N-Acetylcysteine (NAC) pretreatment (5 mM) in a parallel set. If toxicity is ROS-driven, NAC should rescue viability.
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for distinguishing uncoupling vs. oxidative stress mechanisms.
References
-
Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro. Source: PubMed / NIH
- Context: Establishes 3,5-dichlorocatechol as a potent uncoupler compared to other chlorinated c
-
Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 r
- Context: Demonstrates the structure-activity relationship where the 3,5-substitution pattern yields maximum toxicity in mammalian renal tissue.
-
Chemical properties of catechols and their molecular modes of toxic action in cells.
- Context: Comprehensive review of redox cycling and metal complex
-
Mitochondrial Uncoupling: A Key Controller of Biological Processes. Source: PMC / NIH
- Context: mechanistic background on protonophores and uncoupling proteins.
-
PubChem Compound Summary: 3,5-Dichlorocatechol. Source: PubChem[1][2][3][4][5][6]
Sources
- 1. 3,5-Dichlorocatechol | C6H4Cl2O2 | CID 26173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eec.ecotoxbrasil.org.br [eec.ecotoxbrasil.org.br]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dichlorocatechol | C6H4Cl2O2 | CID 18909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,5-ジクロロカテコール 97% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis: 3,4-Dichlorocatechol vs. 4,5-Dichlorocatechol Biological Activity
Executive Summary
This guide provides a technical comparison of 3,4-Dichlorocatechol (3,4-DCC) and 4,5-Dichlorocatechol (4,5-DCC) , two critical metabolites arising from the degradation of chlorinated pollutants (e.g., 1,2-dichlorobenzene, 3,4-dichloronitrobenzene).
While chemically isomeric, their biological behaviors diverge radically due to steric and electronic differences:
-
This compound acts primarily as a suicide inhibitor of extradiol dioxygenases (meta-cleavage enzymes), causing rapid metabolic accumulation and toxicity in non-adapted bacterial strains.
-
4,5-Dichlorocatechol functions as a recalcitrant substrate or competitive inhibitor. It requires highly specialized enzymes (e.g., TetC) for degradation and is often a metabolic "dead-end" in standard biological systems.
Both compounds share a secondary toxicity profile as potent uncouplers of oxidative phosphorylation in eukaryotic mitochondria.
Physicochemical Drivers of Activity
The biological distinctiveness of these isomers is rooted in their structural symmetry and acidity constants (pKa), which dictate their interaction with active site metal centers (typically Fe(II) or Fe(III)).
| Feature | This compound | 4,5-Dichlorocatechol | Biological Implication |
| Structure | Asymmetric (Vicinal Cl) | Symmetric (Opposite Cl) | 3,4-DCC asymmetry allows "incorrect" binding modes in enzymes. |
| pKa (approx) | ~8.6 | 8.11 | Both are more acidic than catechol (pKa 9.3), facilitating proton shuttling (uncoupling). |
| Sterics | Chlorine adjacent to -OH (C3) | No Chlorine adjacent to -OH | The C3-Chlorine in 3,4-DCC is the structural determinant for suicide inhibition. |
Enzymatic Interaction Profile: The Dioxygenase Crisis
The most critical biological difference lies in how these catechols interact with Catechol 2,3-Dioxygenase (C23O) , the key enzyme in the meta-cleavage pathway of aromatic degradation.
A. 3,4-DCC: The Suicide Inhibitor
3,4-DCC is a potent mechanism-based inactivator of C23O.
-
Binding: 3,4-DCC binds to the Fe(II) active site of C23O.
-
Catalysis: The enzyme attempts to cleave the ring at the meta position (adjacent to the hydroxyl).
-
Acyl Chloride Formation: Because of the chlorine at the C3 position, the ring cleavage results in an unstable acyl chloride intermediate (5-chloroformyl-2-hydroxypenta-2,4-dienoic acid) rather than a carboxylic acid.
-
Inactivation: This reactive acyl chloride covalently modifies the enzyme (likely attacking nucleophilic residues or the iron center), permanently disabling it.
Key Metric: 3,4-DCC exhibits a
of 0.14 µM against Pseudomonas putida C23O, making it significantly more potent than 4-chlorocatechol (= 50 µM) [1].
B. 4,5-DCC: The Recalcitrant Competitor
4,5-DCC lacks the C3 chlorine required for acyl chloride formation during meta-cleavage.
-
Inhibition Mode: It acts primarily as a competitive inhibitor or a poor substrate. It chelates the active site iron but does not generate the reactive suicide species as efficiently as 3,4-DCC.
-
Degradation Requirement: Successful degradation requires specialized ortho-cleavage enzymes (Chlorocatechol 1,2-dioxygenases, such as ClcA or TetC) that can accommodate the steric bulk of two chlorines far from the cleavage site [2].
C. Pathway Visualization (DOT Diagram)
The following diagram illustrates the divergent fates of 1,2-Dichlorobenzene metabolites.
Figure 1: Divergent metabolic fates. 3,4-DCC inactivates meta-cleavage enzymes (Red), while 4,5-DCC requires specialized ortho-cleavage enzymes (Green).
Toxicological Profile: Mitochondrial Uncoupling
Beyond bacterial enzymes, both compounds are toxic to eukaryotic cells. The primary mechanism is the uncoupling of oxidative phosphorylation .
-
Mechanism: Both isomers possess lipophilic aromatic rings and acidic hydroxyl groups (pKa ~8.1–8.6). This allows them to exist as anions in the mitochondrial matrix, pick up protons, diffuse across the inner mitochondrial membrane (IMM) as neutral molecules, and release protons in the intermembrane space.
-
Result: This "proton shuttle" dissipates the electrochemical gradient (
) required for ATP synthesis, leading to:-
Uncontrolled respiration (increased
consumption). -
ATP depletion.
-
Cell death (necrosis/apoptosis).
-
-
Comparative Potency: While 3,5-dichlorocatechol is historically cited as the most potent uncoupler, 3,4-DCC and 4,5-DCC are biologically significant uncouplers, often showing higher toxicity than their monochlorinated counterparts due to increased lipophilicity (LogP ~2.8) [3].
Experimental Protocols
Protocol A: Spectrophotometric Determination of C23O Suicide Inhibition
Objective: To distinguish between reversible inhibition (4,5-DCC) and suicide inactivation (3,4-DCC).
Reagents:
-
Purified Catechol 2,3-Dioxygenase (C23O) from P. putida (approx. 100 mU/mL).
-
Substrate: Catechol (100 µM).
-
Test Compounds: 3,4-DCC and 4,5-DCC (10 µM - 100 µM).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
Workflow:
-
Baseline: Monitor C23O activity by adding Catechol and tracking the formation of 2-hydroxymuconic semialdehyde at 375 nm .
-
Incubation: Incubate enzyme with Test Compound (3,4-DCC or 4,5-DCC) without Catechol for varying times (
min). -
Dilution/Assay: Aliquot the incubation mixture into a cuvette containing saturating Catechol (1 mM) to dilute the inhibitor.
-
Analysis:
-
If activity recovers after dilution
Reversible Inhibition (Characteristic of 4,5-DCC). -
If activity decreases exponentially with incubation time and does not recover
Suicide Inactivation (Characteristic of 3,4-DCC).
-
Protocol B: Mitochondrial Respiration Assay (Clark Electrode)
Objective: To quantify uncoupling potency.
Workflow:
-
Isolate rat liver mitochondria in sucrose/mannitol buffer.
-
Add mitochondria to the oxygraph chamber with Succinate (Substrate) + Rotenone (Complex I inhibitor).
-
Establish State 4 respiration (basal rate).
-
Titrate 3,4-DCC or 4,5-DCC (1–50 µM).
-
Result: A sharp increase in
consumption indicates uncoupling (State 4 State 3 transition without ADP).
Summary Comparison Table
| Feature | This compound | 4,5-Dichlorocatechol |
| Primary Origin | 1,2-Dichlorobenzene (Major) | 3,4-Dichloronitrobenzene; 1,2-DCB (Minor) |
| C23O Interaction | Suicide Inhibitor ( | Competitive Inhibitor / Recalcitrant |
| Mechanism of Inhibition | Acyl chloride formation (Covalent) | Steric hindrance / Iron chelation |
| Degradation Pathway | Modified Ortho-cleavage (via ClC12O) | Specialized Ortho-cleavage (via TetC) |
| Mitochondrial Toxicity | Uncoupler (Protonophore) | Uncoupler (Protonophore) |
| pKa | ~8.6 | 8.11 |
References
-
Bartels, I., Knackmuss, H. J., & Reineke, W. (1984). Suicide inactivation of catechol 2,3-dioxygenase from Pseudomonas putida mt-2 by 3-halocatechols. Applied and Environmental Microbiology, 47(3), 500–505.
-
Potrawfke, T., et al. (1998). Chlorocatechols substituted at positions 4 and 5 are substrates of the broad-spectrum chlorocatechol 1,2-dioxygenase of Pseudomonas chlororaphis RW71. Journal of Bacteriology, 180(8), 1957–1966.
- Shannon, R. D., et al. (1991). Mitochondrial uncoupling by chlorinated catechols: Structural implications. Chemosphere, 23(8-10).
Comparative Guide: Enzymatic Substrate Specificity Assessment for 3,4-Dichlorocatechol
Executive Summary
3,4-Dichlorocatechol (3,4-DCC) represents a critical metabolic bottleneck in the biodegradation of polychlorinated biphenyls (PCBs) and chlorobenzenes. Its high steric hindrance and electron-withdrawing chlorine substituents render it a poor substrate for "Type I" catechol 1,2-dioxygenases (e.g., CatA) and a potent suicide inhibitor of extradiol dioxygenases.
This guide provides a technical framework for assessing enzyme specificity toward 3,4-DCC. We compare the kinetic performance of standard versus chlorocatechol-adapted dioxygenases and detail a self-validating spectrophotometric protocol for determining the specificity constant (
The Mechanistic Landscape
To accurately assess specificity, one must understand the competing pathways. 3,4-DCC is a "bifurcation point" substrate where the enzyme's regiospecificity determines the outcome: productive cleavage or catalytic suicide.
Productive vs. Suicide Pathways
-
Intradiol Cleavage (Ortho): The desired pathway. Chlorocatechol 1,2-dioxygenases (Type II) utilize a Fe(III) center to cleave the bond between the hydroxyl groups (
), yielding 2,3-dichloro-cis,cis-muconate . -
Extradiol Cleavage (Meta): The "dead-end" pathway. Catechol 2,3-dioxygenases utilize a Fe(II) center to cleave adjacent to the hydroxyls.[1] With 3,4-DCC, this often generates an acyl chloride intermediate that covalently modifies the active site, causing irreversible suicide inactivation .
Pathway Visualization
The following diagram illustrates the critical divergence point when assessing enzymes with 3,4-DCC.
Figure 1: Enzymatic fate of this compound. Type II enzymes facilitate productive ortho-cleavage, while extradiol enzymes risk suicide inactivation.
Comparative Enzymology: Type I vs. Type II[2]
When selecting a benchmark for your assay, it is crucial to distinguish between generic Catechol 1,2-dioxygenases (Type I) and Chlorocatechol 1,2-dioxygenases (Type II).
Table 1: Comparative Kinetic Profiles for 3,4-DCC
| Feature | Type I (e.g., P. putida CatA) | Type II (e.g., Rhodococcus ClcA/TfdC) | Clinical/Industrial Implication |
| Specificity ( | Low ( | High ( | Type II is required for efficient bioremediation or synthesis. |
| High (> 50 | Low (1–10 | Type I requires high substrate load to function, risking toxicity. | |
| Substrate Inhibition | Severe at >100 | Moderate | Type II tolerates higher load before inhibition occurs. |
| Active Site Geometry | Narrow (Steric clash with Cl) | Broad (Accommodates Cl radii) | Structural basis for specificity differences. |
Experimental Protocol: Spectrophotometric Assay
This protocol utilizes the formation of 2,3-dichloro-cis,cis-muconate , which exhibits a distinct UV absorption maximum. Unlike oxygen consumption assays, this method directly validates ring cleavage.
The Self-Validating System
To ensure data integrity (E-E-A-T), this protocol includes an internal "Suicide Check." If the rate decreases non-linearly over the first 60 seconds, it indicates product inhibition or enzyme inactivation, invalidating the initial velocity (
Materials & Reagents[3][4]
-
Buffer: 50 mM Tris-HCl, pH 7.5 (Avoid phosphate if downstream metal analysis is required).
-
Chelator: 1 mM EDTA (Stabilizes Fe(III) center by sequestering adventitious metals).
-
Substrate: 10 mM this compound stock in methanol (Keep methanol <1% in final assay).
-
Enzyme: Purified Dioxygenase (approx.[2][3] 0.1–0.5 units/mg).
Step-by-Step Workflow
1. Baseline Establishment:
-
Prepare 990
of Buffer + EDTA in a quartz cuvette. -
Add 10
of substrate stock (Final [S] = 100 ). -
Blank the spectrophotometer at 260 nm .
2. Reaction Initiation:
-
Add enzyme (volume optimized to yield
of 0.05–0.1 per minute). -
Mix immediately by inversion (do not vortex vigorously; shear stress damages dioxygenases).
3. Data Acquisition:
-
Monitor absorbance at 260 nm for 3–5 minutes.
-
Critical Parameter: The extinction coefficient (
) for 2,3-dichloro-cis,cis-muconate is 16,900 (Dorn & Knackmuss, 1978).
4. Kinetic Analysis:
-
Repeat with substrate concentrations ranging from 0.5
to 10 (e.g., 2 to 200 ). -
Plot
vs [S] using non-linear regression (Michaelis-Menten).[4]
Experimental Workflow Diagram
Figure 2: Step-by-step spectrophotometric workflow for assessing 3,4-DCC turnover.
Data Interpretation & Troubleshooting
Calculating Specificity ( )
The specificity constant is the gold standard for comparing enzymes.
-
Calculate
and from the Michaelis-Menten plot.[2] -
Calculate
. -
Ratio:
.
Interpretation:
- : Excellent specificity (Likely a Type II Chlorocatechol Dioxygenase).
- : Poor specificity (Likely a generic Type I enzyme).
Troubleshooting "Suicide" Signatures
If the absorbance curve plateaus prematurely (before substrate depletion), you are likely observing suicide inactivation.
-
Test: Add fresh substrate. If no reaction occurs, the enzyme is dead.
-
Remedy: This indicates the enzyme is attacking the ring in the meta position (extradiol activity) or generating a reactive acyl chloride. This candidate is unsuitable for 3,4-DCC degradation.
References
-
Dorn, E., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Two catechol 1,2-dioxygenases from a 3-chlorobenzoate-grown pseudomonad. Biochemical Journal, 174(1), 73–84.
-
Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology, 42, 263-287.
-
Broderick, J. B., & O'Halloran, T. V. (1991). Overproduction, purification, and characterization of chlorocatechol dioxygenase, a non-heme iron dioxygenase with broad substrate tolerance. Biochemistry, 30(29), 7349–7358.
-
Moiseeva, O. V., et al. (2002). Isolation and properties of chlorocatechol 1,2-dioxygenase from Rhodococcus opacus 1CP. Biochemistry (Moscow), 67(8), 926-932.
Sources
- 1. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction: The Central Role of Chlorocatechols in Bioremediation
A Comparative Guide to the Microbial Degradation Rates of Chlorocatechols
This guide provides an in-depth comparison of the microbial degradation rates of different chlorocatechols, central intermediates in the breakdown of many chlorinated aromatic pollutants. Designed for researchers, scientists, and environmental professionals, this document synthesizes experimental data to offer a clear perspective on the factors governing the biodegradability of these compounds. We will explore the underlying biochemical pathways, present comparative degradation data, and provide detailed experimental protocols for assessing degradation rates in the laboratory.
Chlorocatechols are dihydroxylated derivatives of chlorobenzenes and are key metabolic intermediates in the aerobic degradation of a wide range of environmental pollutants, including chlorophenols, chlorobenzoates, and polychlorinated biphenyls (PCBs).[1][2] The persistence and toxicity of these parent compounds are often dictated by the efficiency with which microorganisms can metabolize the resulting chlorocatechol intermediates. The number and position of chlorine atoms on the catechol ring significantly influence the molecule's recalcitrance, with more highly chlorinated congeners generally being more resistant to microbial attack.[3] Understanding the comparative degradation rates of different chlorocatechols is therefore critical for designing effective bioremediation strategies and predicting the environmental fate of chlorinated pollutants.
Mechanisms of Aerobic Chlorocatechol Degradation
Under aerobic conditions, bacteria primarily utilize a modified ortho-cleavage pathway to mineralize chlorocatechols.[4][5] This pathway is an adaptation of the conventional ortho-cleavage pathway used for catechol and involves a specialized set of enzymes capable of handling chlorinated substrates.
The key enzymatic steps are:
-
Ring Cleavage: A chlorocatechol 1,2-dioxygenase (C12O) catalyzes the intradiol cleavage of the aromatic ring between the two hydroxyl groups, incorporating both atoms of an oxygen molecule. This reaction converts the chlorocatechol into a chloro-cis,cis-muconate.[4][6]
-
Cycloisomerization and Dehalogenation: A chloromuconate cycloisomerase (CMCI) then converts the chloro-cis,cis-muconate into a dienelactone intermediate, a step that is critically coupled with the removal of the chlorine substituent as a chloride ion.[4][7]
-
Hydrolysis and Further Metabolism: The resulting dienelactone is hydrolyzed by a dienelactone hydrolase (DLH) to form maleylacetate.[8] Maleylacetate is subsequently reduced by maleylacetate reductase (MAR) to 3-oxoadipate, which enters the central carbon metabolism via the tricarboxylic acid (TCA) cycle.[4][6]
While the ortho-cleavage pathway is productive, some bacteria possess catechol 2,3-dioxygenases that can cleave chlorocatechols via a meta pathway.[1][9] However, the meta-cleavage of certain chlorocatechols, particularly 3-chlorocatechol, can lead to the formation of reactive acylhalides. These "suicide metabolites" can irreversibly inactivate the cleavage enzyme, halting the degradation process and leading to the accumulation of toxic intermediates.[1][7]
Caption: Generalized modified ortho-cleavage pathway for chlorocatechol degradation.
Comparative Analysis of Degradation Rates
The degradation rate of a specific chlorocatechol is highly dependent on the microbial species, its enzymatic machinery, and the experimental conditions. Generally, the position and number of chlorine atoms are determining factors. For instance, the degradation of monochlorophenols by Pseudomonas putida CP1 followed the order of 4-chlorophenol > 2-chlorophenol > 3-chlorophenol, indicating that the subsequent chlorocatechol intermediates (4-chlorocatechol and 3-chlorocatechol) have different susceptibilities to degradation.[10]
The table below summarizes enzymatic activities of chlorocatechol 1,2-dioxygenases from different bacterial strains towards various chlorocatechols. It is important to note that direct comparison of whole-cell degradation rates across different studies is challenging due to variations in biomass concentration, temperature, pH, and initial substrate levels. However, comparing the specific activities of the initial ring-cleavage enzymes provides a standardized measure of a bacterium's potential to initiate degradation.
| Substrate | Bacterial Strain | Enzyme | Specific Activity (U/mg protein) | Reference |
| 3-Chlorocatechol | Rhodococcus opacus 1CP | Chlorocatechol 1,2-Dioxygenase (ClcA2) | ~0.9 (relative to catechol) | [4][8] |
| 4-Chlorocatechol | Rhodococcus opacus 1CP | Chlorocatechol 1,2-Dioxygenase (ClcA2) | ~0.3 (relative to catechol) | [4][8] |
| 3-Chlorocatechol | Pseudomonas putida GJ31 | Chlorocatechol 2,3-Dioxygenase | 13.5 | [9][11] |
| 4-Chlorocatechol | Pseudomonas putida GJ31 | Chlorocatechol 2,3-Dioxygenase | 24.5 | [9][11] |
| Catechol | Pseudomonas putida GJ31 | Chlorocatechol 2,3-Dioxygenase | 78.0 | [9][11] |
| 4-Chlorocatechol | Unacclimated sludge | Mixed Community | Complete biodegradation in <48h | [12] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
From this data, several insights emerge:
-
Enzyme Specificity: The chlorocatechol 1,2-dioxygenase from Rhodococcus opacus 1CP shows a threefold higher activity towards 3-chlorocatechol compared to 4-chlorocatechol, suggesting a specialization for this substrate.[4]
-
Ortho vs. Meta Cleavage: The meta-cleavage enzyme from Pseudomonas putida GJ31 is highly active on both 3- and 4-chlorocatechol, though its activity is highest with the non-chlorinated catechol.[9] This highlights that while some bacteria have evolved productive meta-cleavage pathways, the enzymes are often less efficient with chlorinated substrates compared to their natural counterparts.
-
Community Degradation: Mixed microbial communities, such as those in activated sludge, can achieve complete and rapid degradation of compounds like 4-chlorocatechol, demonstrating the power of combined metabolic capabilities in environmental systems.[12]
Experimental Protocols for Measuring Degradation
To ensure trustworthiness and reproducibility, protocols for assessing biodegradability must be robust and self-validating. Here, we outline a detailed methodology for a whole-cell degradation assay, integrating best practices from established research.[9][13]
Experimental Workflow: Whole-Cell Degradation Assay
Caption: Workflow for a typical whole-cell chlorocatechol degradation assay.
Detailed Step-by-Step Methodology
Objective: To quantify the rate of degradation of a specific chlorocatechol by a bacterial resting cell suspension.
Materials:
-
Bacterial strain of interest (e.g., Rhodococcus rhodochrous DSM6263)
-
Minimal salts medium (e.g., M65 broth)
-
Inducing carbon source (e.g., aniline or the target chlorophenol)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Chlorocatechol stock solution (e.g., 10 mM in methanol)
-
Sterile flasks, centrifuge tubes, and syringe filters (0.22 µm)
-
Incubator shaker
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Pre-culture and Induction:
-
Inoculate the bacterial strain into a suitable rich medium and grow overnight.
-
Transfer the culture to a minimal salts medium containing an appropriate carbon source to induce the desired catabolic pathway. For example, growing Rhodococcus on aniline can induce chlorophenol degradation pathways.[13] Grow the culture at a controlled temperature (e.g., 28°C) with shaking until it reaches the mid-logarithmic growth phase (e.g., OD600 of 1.5).
-
Causality: Using induced cells is critical. Cells grown on non-aromatic substrates may not express the necessary dioxygenase enzymes, leading to false-negative results.
-
-
Preparation of Resting Cells:
-
Harvest the cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Discard the supernatant and wash the cell pellet twice by resuspending in sterile PBS (pH 7.2) and repeating the centrifugation.
-
Causality: Washing removes residual growth medium and carbon sources, ensuring that the observed degradation is solely due to the metabolism of the target chlorocatechol.
-
Finally, resuspend the washed cells in PBS to a final, standardized optical density (e.g., OD600 = 30). This creates a concentrated "resting cell" stock.[13]
-
-
Degradation Assay:
-
Set up a series of sterile 50 mL flasks.
-
To each experimental flask, add a defined volume of PBS and the resting cell suspension.
-
Prepare a control flask containing the same components, but with cells that have been heat-killed (e.g., autoclaved at 121°C for 15 min).
-
Trustworthiness: This control is essential to account for any non-biological degradation (e.g., photodegradation) or substrate adsorption to cell surfaces.
-
Pre-incubate the flasks for 10 minutes at the desired reaction temperature (e.g., 28°C) on a reciprocal shaker (180 rpm).[13]
-
Initiate the reaction by adding the chlorocatechol stock solution to a final concentration of 0.25 - 0.5 mM.[13] Immediately withdraw a sample for the t=0 time point.
-
-
Sampling and Analysis:
-
Collect samples (e.g., 1 mL) at regular intervals over a period of 1-4 hours.
-
Immediately process each sample by centrifuging at high speed (e.g., 10,000 rpm for 5 min) to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Causality: Rapidly stopping the reaction by removing the cells is crucial for accurate time-course data.
-
Analyze the samples by reverse-phase HPLC to quantify the concentration of the remaining chlorocatechol. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid, with detection at a relevant wavelength (e.g., 280 nm).
-
-
Data Interpretation:
-
Subtract any apparent substrate loss in the heat-killed control from the experimental values.
-
Plot the concentration of chlorocatechol versus time.
-
Calculate the initial degradation rate from the linear portion of the curve. Normalize this rate to the cell density (e.g., per OD600 unit) to allow for comparison between experiments.
-
Conclusion
The microbial degradation of chlorocatechols is a complex process governed by the substrate's chemical structure and the specific enzymatic capabilities of the degrading microorganisms. While the modified ortho-cleavage pathway represents a robust and widespread strategy for their mineralization, degradation rates vary significantly among different chlorocatechol isomers. As demonstrated, 3-chlorocatechol and 4-chlorocatechol exhibit different susceptibilities to enzymatic attack, a factor that researchers must consider when assessing the environmental fate of chlorinated pollutants. The provided experimental framework offers a reliable method for quantifying these differences, enabling a more accurate comparison of degradation efficiencies and contributing to the development of more effective bioremediation technologies.
References
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Moiseeva, O. V., et al. (2002). A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence. Journal of Bacteriology, 184(19), 5257–5267. [Link]
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Moiseeva, O. V., et al. (2002). A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence. PubMed, National Center for Biotechnology Information. [Link]
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Schlömann, M., et al. (1994). Evolutionary Relationship between Chlorocatechol Catabolic Enzymes from Rhodococcus opacus 1CP and Their Counterparts in Proteobacteria: Sequence Divergence and Functional Convergence. Journal of Bacteriology, 176(1), 161-169. [Link]
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Balcke, G. U., et al. (2008). Chlorocatechol ortho-cleavage pathway for aerobic catabolism of CB in Proteobacteria. ResearchGate. [Link]
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Shumkova, E. S., et al. (2021). Pathways of 3-Chlorobenzoate Degradation by Rhodococcus opacus strains 1CP and 6a. Applied Biochemistry and Microbiology, 57, 439–447. [Link]
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Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for 2-chlorophenol via 3-chlorocatechol. ResearchGate. [Link]
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Matus, V., et al. (2020). Ortho-and modified ortho-cleavage pathway of catechol or chlorotachols. ResearchGate. [Link]
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Moiseeva, O. V., et al. (2002). Degradative pathways for 3-chlorocatechol (3-CC), 4-chlorocatechol (4-CC), and 3,5-dichlorocatechol (3,5-DCC). ResearchGate. [Link]
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Mars, A. E., et al. (1997). Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. Journal of Bacteriology, 179(14), 4530–4537. [Link]
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Mars, A. E., et al. (1997). Degradation of chloroaromatics: purification and characterization of a novel type of chlorocatechol 2,3-dioxygenase of Pseudomonas putida GJ31. PubMed, National Center for Biotechnology Information. [Link]
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Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. [Link]
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Tziotzios, G., et al. (2005). Comparison of experimental methods for determination of toxicity and biodegradability of xenobiotic compounds. ResearchGate. [Link]
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Travkin, V. M., et al. (2023). The Contribution of Actinobacteria to the Degradation of Chlorinated Compounds: Variations in the Activity of Key Degradation Enzymes. International Journal of Molecular Sciences, 24(2), 999. [Link]
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Kumar, A., & Kumar, S. (2018). CATECHOL BIODEGRADATION BY PSEUDOMONAS STRAIN : A CRITICAL ANALYSIS. ResearchGate. [Link]
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Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-17. [Link]
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McMillen, S. J. (1993). Mono-chlorophenol Degradation by Pseudomonas putida CPI and a Mixed Microbial Population. Thesis, University of Natal. [Link]
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Saravanan, J., et al. (2008). Biodegradation Kinetics of Phenol and Catechol Using Pseudomonas putida MTCC 1194. ResearchGate. [Link]
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Ohtsubo, Y., et al. (2004). Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6. Journal of Bacteriology, 186(23), 7873–7881. [Link]
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Knackmuss, H. J., & Schmidt, E. (1981). Degradation of chlorophenols by a defined mixed microbial community. Applied and Environmental Microbiology, 41(5), 1163-1174. [Link]
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Wang, T., et al. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Water, 15(24), 4307. [Link]
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Wang, L., et al. (2018). Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain. Scientific Reports, 8(1), 1-10. [Link]
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Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. International Journal of Molecular Sciences, 23(13), 7356. [Link]
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Wikipedia contributors. (2023). p-Chlorocresol. Wikipedia, The Free Encyclopedia. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity for Dichlorinated Catechols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of antibody performance in the specific detection of dichlorinated catechols (DCCs). Moving beyond a simple listing of products, we will explore the fundamental principles of antibody development for small molecules, detail the experimental validation necessary to confirm specificity, and provide actionable protocols to empower your research.
Part 1: The Immunological Challenge of Dichlorinated Catechols
Dichlorinated catechols are important metabolites of environmental pollutants like dichlorobenzenes. Accurate detection of these compounds in biological and environmental samples is crucial for toxicology and exposure-monitoring studies. However, developing highly specific antibodies for DCCs is a significant challenge due to two primary factors:
-
Small Molecule Nature (Haptens): DCCs are haptens—small molecules that are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.[2]
-
High Structural Similarity of Isomers: The various isomers of dichlorinated catechols (e.g., 3,4-DCC, 3,5-DCC, 4,5-DCC) differ only in the position of the chlorine atoms on the catechol ring. This subtle structural variation makes it difficult for the immune system to generate antibodies that can distinguish between them, leading to a high potential for cross-reactivity.[3][4]
The Choice Between Monoclonal and Polyclonal Antibodies
The initial step in developing an immunoassay involves choosing between monoclonal and polyclonal antibodies. Each has distinct advantages and disadvantages for small molecule detection.
| Feature | Monoclonal Antibodies (mAbs) | Polyclonal Antibodies (pAbs) |
| Source | Single B cell clone, producing a single antibody type.[5] | Multiple B cell clones, producing a mixture of antibodies.[5][6] |
| Specificity | Binds to a single, specific epitope on the antigen.[7][8] | Recognizes multiple epitopes on the same antigen.[7] |
| Consistency | High batch-to-batch consistency.[5][7] | Can have significant batch-to-batch variability.[5] |
| Cross-Reactivity | Generally lower cross-reactivity, but can fail if the target epitope is altered.[8] | Higher potential for cross-reactivity but more tolerant of minor antigen changes. |
| Production | More time-consuming and expensive to produce.[5][7] | Faster and more cost-effective to produce.[5][7] |
| Best Use Case | Quantitative assays requiring high specificity and reproducibility.[8] | General detection and screening assays where high sensitivity is desired.[7] |
For the detection of dichlorinated catechols, a monoclonal antibody is often preferred due to its high specificity, which is crucial for distinguishing between structurally similar isomers and minimizing false positives.[8]
Part 2: Comparative Analysis of Antibody Performance
A thorough cross-reactivity study is essential to validate any antibody intended for the specific detection of a dichlorinated catechol isomer. The primary method for this is the competitive enzyme-linked immunosorbent assay (ELISA) .[9]
The performance of an antibody is typically evaluated based on two key parameters:
-
IC50 Value: The concentration of the target analyte that causes a 50% reduction in the maximum signal. A lower IC50 value indicates higher sensitivity.
-
Cross-Reactivity (%CR): Calculated using the formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%
Below is a hypothetical comparison table based on typical experimental data for a monoclonal antibody developed against 3,4-Dichlorocatechol.
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-3,4-DCC Monoclonal Antibody
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Target) | Cl, Cl, OH, OH on benzene ring | 10.5 | 100 |
| 3,5-Dichlorocatechol | Cl, OH, Cl, OH on benzene ring | 250.0 | 4.2 |
| 4,5-Dichlorocatechol | OH, OH, Cl, Cl on benzene ring | 480.0 | 2.2 |
| 3-Chlorocatechol | Cl, OH, OH on benzene ring | > 1000 | < 1.0 |
| 4-Chlorocatechol | OH, Cl, OH on benzene ring | > 1000 | < 1.0 |
| Catechol | OH, OH on benzene ring | > 5000 | < 0.2 |
| 2,4-Dichlorophenol | Cl, OH, Cl on benzene ring | > 10,000 | < 0.1 |
Interpretation of Data:
The data in Table 1 indicates that the hypothetical monoclonal antibody is highly specific for this compound. The significantly higher IC50 values and correspondingly low cross-reactivity percentages for other dichlorinated catechol isomers and related phenolic compounds demonstrate its suitability for specific and quantitative detection of the target analyte.
Part 3: Experimental Protocols for Cross-Reactivity Assessment
To ensure scientific integrity, the protocols used for antibody characterization must be robust and self-validating. The following is a detailed, step-by-step methodology for a competitive indirect ELISA to determine the cross-reactivity of an anti-DCC antibody.
Experimental Workflow: Competitive Indirect ELISA
Caption: Workflow for a competitive indirect ELISA to assess antibody specificity.
Detailed Protocol: Competitive Indirect ELISA
Materials:
-
96-well microtiter plates
-
Coating antigen (DCC-BSA conjugate)
-
Primary antibody (Anti-DCC antibody)
-
Secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG)
-
DCC standards and potential cross-reactants
-
Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the DCC-BSA coating antigen to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[10]
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Rationale: This step immobilizes the antigen on the plate surface, which will compete with the free antigen in the sample.[9]
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Rationale: Washing removes any unbound coating antigen.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.[10]
-
Incubate for 1-2 hours at 37°C.
-
Rationale: Blocking prevents the primary and secondary antibodies from non-specifically binding to the plastic surface of the well, which would lead to high background signal.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target DCC standard and each potential cross-reactant in PBST.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary anti-DCC antibody. Incubate for 30 minutes at 37°C.
-
Discard the blocking solution from the coated plate and wash three times with Wash Buffer.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.
-
Rationale: This is the critical competitive step. Free DCC in the solution will compete with the DCC-BSA conjugate on the plate for the limited antibody binding sites.[11] A higher concentration of free DCC will result in less antibody binding to the plate, leading to a lower final signal.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured by the immobilized coating antigen.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.[10]
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
Rationale: The enzyme on the secondary antibody converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the free DCC in the sample.
-
Visualizing the Challenge: Isomer Similarity
Caption: Subtle positional differences between DCC isomers create the cross-reactivity challenge.
Part 4: Conclusion and Best Practices
The development and validation of antibodies for dichlorinated catechols require a meticulous and systematic approach. When selecting or developing an antibody for your research, consider the following:
-
Demand Specificity Data: Always request comprehensive cross-reactivity data from commercial suppliers. The data should include a panel of structurally related compounds.
-
Monoclonal is Often Superior: For quantitative applications that require distinguishing between isomers, monoclonal antibodies generally offer the necessary specificity and batch-to-batch consistency.
-
In-House Validation is Key: Even with supplier data, it is crucial to perform in-house validation using your specific sample matrix (e.g., urine, water) to account for potential matrix effects.[12]
-
Understand the Hapten: The design of the immunizing hapten significantly influences antibody specificity. Information on the hapten structure, if available, can provide insights into potential cross-reactivities.[13][14]
By understanding the principles of antibody development for small molecules and employing rigorous validation protocols, researchers can confidently select and utilize antibodies for the accurate and specific detection of dichlorinated catechols.
References
-
Technical Guide for ELISA - Protocols. SeraCare. [Link]
-
Polyclonal Vs Monoclonal antibodies: Key features. Assay Genie. Published June 11, 2023. [Link]
-
Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. ResearchGate. [Link]
-
Synthetic route for the preparation of haptens C4 and C7. ResearchGate. [Link]
-
Monoclonal antibodies VS polyclonal antibodies - Which to choose?. St John's Laboratory. Published June 27, 2025. [Link]
-
De novo synthesis of a novel hapten and development of a monoclonal antibody-based immunoassay for the detection of dichlorvos and trichlorfon. PubMed. Published September 15, 2024. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio. Published November 7, 2025. [Link]
-
Monoclonal vs. Polyclonal Antibodies: 6 Critical Factors That Make or Break Your Flow Cytometry. Evercyte. Published September 19, 2025. [Link]
-
Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. PubMed. Published February 24, 2020. [Link]
-
Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS One. Published February 11, 2019. [Link]
-
Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A. PubMed. Published March 15, 2013. [Link]
-
Development of an Enzyme Linked Immunosorbent Assay and an Immunochromatographic Assay for Detection of Organophosphorus Pesticides in Different Agricultural Products. PubMed. [Link]
-
Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine. PubMed. Published September 15, 2005. [Link]
-
Development of an ic-ELISA and immunochromatographic assay strip for the rapid detection of chloridazon in oranges and celery. ResearchGate. [Link]
-
The development of enzyme-linked immunosorbent assays (ELISA) for the catecholamines adrenalin and noradrenalin. PubMed. [Link]
-
Cross reactivity – Knowledge and References. Taylor & Francis Online. [Link]
-
Development and Evaluation of a Quantitative Enzyme Linked Immunosorbent Assay (ELISA) for Polychlorinated Biphenlys. EPA NEPAL. [Link]
-
Antibody Cross-Reactivity Testing Service. Creative Biolabs. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Published August 26, 2022. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Published November 5, 2025. [Link]
-
A chemical probe unravels the reactive proteome of health-associated catechols. PMC. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3,4-Dichlorocatechol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental monitoring and chemical safety assessment, the accurate and precise quantification of xenobiotic compounds is paramount. 3,4-Dichlorocatechol, a metabolite of various herbicides and a persistent environmental pollutant, presents a significant analytical challenge due to its polarity, reactivity, and potential for matrix interference. This guide provides an in-depth comparison of the three primary analytical techniques employed for its determination: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide you with the causal reasoning behind experimental choices, enabling you to not only replicate these methods but also to troubleshoot and adapt them to your specific laboratory context and sample matrices. We will delve into the intricacies of sample preparation, the rationale for derivatization, and the statistical framework for evaluating inter-laboratory performance, ensuring that every protocol described is a self-validating system.
The Analytical Imperative: Why this compound Demands Rigorous Methodologies
This compound's chemical structure, with its vicinal hydroxyl groups on a chlorinated aromatic ring, makes it a polar and reactive molecule. This inherent reactivity can lead to instability during analysis and a propensity for interactions with sample matrices, posing significant challenges to achieving accurate and reproducible results. Therefore, the choice of analytical methodology is not merely a matter of preference but a critical decision that dictates the reliability of the data generated.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for this compound hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparative summary of the most commonly employed methods.
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of non-volatile compounds based on polarity, with detection via UV absorbance. | Separation of non-volatile compounds coupled with highly selective and sensitive mass-based detection. |
| Sample Volatility | Requires derivatization to increase volatility. | Suitable for non-volatile compounds. | Suitable for non-volatile compounds. |
| Sensitivity (Typical LOD) | ng/L to µg/L range.[1][2] | µg/L to mg/L range.[3][4] | pg/L to ng/L range.[5][6] |
| Selectivity | High, especially with MS/MS. | Moderate, susceptible to co-eluting interferences. | Very high, excellent for complex matrices. |
| Matrix Effects | Can be significant, often mitigated by cleanup and derivatization.[7][8] | Moderate, dependent on the chromato-graphic separation. | Can be significant (ion suppression/enhancement), often addressed with internal standards.[9] |
| Throughput | Moderate, sample preparation can be time-consuming. | High, with simpler sample preparation. | High, with relatively fast analysis times. |
| Cost (Instrument) | Moderate to High | Low to Moderate | High |
Deep Dive into Methodologies: The "Why" Behind the "How"
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization
GC-MS is a robust and widely available technique that offers excellent separation efficiency and definitive identification capabilities. However, the low volatility of this compound necessitates a crucial sample preparation step: derivatization.
The Rationale for Derivatization:
The two hydroxyl groups in this compound make it a polar molecule with a high boiling point, rendering it unsuitable for direct GC analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[10] This process also serves to reduce the analyte's interaction with active sites in the GC system, leading to improved peak shape and sensitivity.[11] The two most common derivatization techniques for catechols are acetylation and silylation.
-
Acetylation: This involves reacting the hydroxyl groups with an acetylating agent, such as acetic anhydride, to form less polar and more volatile acetate esters.[12][13] This is a well-established technique for the analysis of chlorophenolics in water, as outlined in methods like NCASI Method CP-86.07.[14]
-
Silylation: This process replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a powerful technique for increasing the volatility of polar compounds for GC analysis.
Experimental Workflow: GC-MS with Acetylation
The following workflow provides a detailed protocol for the analysis of this compound in a water sample using GC-MS with in-situ acetylation, a technique adapted from established environmental analysis methods.[1][14]
GC-MS analysis workflow with in-situ acetylation.
Step-by-Step Protocol for GC-MS Analysis (Acetylation):
-
Sample Preparation:
-
To a 1 L water sample, add appropriate surrogate and internal standards.
-
Add potassium carbonate buffer to adjust the pH for optimal acetylation.
-
Introduce acetic anhydride and allow the derivatization reaction to proceed.
-
Perform a liquid-liquid extraction using hexane.
-
Concentrate the hexane extract to a final volume of 1 mL.
-
-
Instrumental Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet at 250°C in splitless mode.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the acetylated this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Direct Approach
HPLC-UV offers a more direct analytical approach as it does not require derivatization. This makes it a faster and often more cost-effective method for routine analysis. However, its sensitivity and selectivity can be limiting factors, especially in complex matrices.
The Rationale for Direct Analysis:
HPLC separates compounds based on their polarity, and since this compound is a polar molecule, it is well-suited for reversed-phase HPLC. UV detection is effective because the aromatic ring of the molecule absorbs UV light.
Experimental Workflow: HPLC-UV
HPLC-UV analysis workflow for this compound.
Step-by-Step Protocol for HPLC-UV Analysis:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
For quantitative analysis, an internal standard may be added.
-
-
Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set to a wavelength where this compound has significant absorbance (e.g., around 280 nm).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This makes it the method of choice for trace-level quantification of this compound in complex matrices, where interferences can be a major issue.
The Rationale for Tandem Mass Spectrometry:
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the target analyte. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for the confident identification and quantification of the analyte even at very low concentrations.
Experimental Workflow: LC-MS/MS
LC-MS/MS analysis workflow for this compound.
Step-by-Step Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
To the sample, add an isotope-labeled internal standard for this compound (if available) for the most accurate quantification.
-
For complex matrices like soil or biological fluids, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.
-
-
Instrumental Analysis:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column suitable for UPLC.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier like formic acid or ammonium formate.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for phenolic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for this compound for confident identification and quantification.
-
Inter-Laboratory Comparison: Ensuring Data Comparability and Quality
An inter-laboratory comparison, or proficiency test (PT), is a critical component of a laboratory's quality assurance program. It provides an objective assessment of a laboratory's performance by comparing its results for a given analyte in a standardized sample to those of other participating laboratories.
The Statistical Backbone: Z-Scores
The performance of a laboratory in a proficiency test is typically evaluated using a z-score. The z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the assigned value (the consensus value from all participating labs). The calculation of the z-score is governed by the ISO 13528 standard.[15][16][17]
Z-Score Calculation:
z = (x - X) / σ
Where:
-
x = the result reported by the laboratory
-
X = the assigned value (robust mean of all participants' results)
-
σ = the standard deviation for proficiency assessment
Interpretation of Z-Scores:
-
2 < |z| < 3: Questionable performance (warning signal).[15][17]
-
|z| ≥ 3: Unsatisfactory performance (action signal).[15][17]
Hypothetical Inter-Laboratory Comparison for this compound
To illustrate the process, let's consider a hypothetical proficiency test for the analysis of this compound in a spiked water sample.
Scenario:
-
Assigned Value (X): 5.20 µg/L
-
Standard Deviation for Proficiency Assessment (σ): 0.45 µg/L
Results from Participating Laboratories:
| Laboratory | Reported Value (µg/L) | Z-Score Calculation | Z-Score | Performance |
| Lab A | 5.10 | (5.10 - 5.20) / 0.45 | -0.22 | Satisfactory |
| Lab B | 5.85 | (5.85 - 5.20) / 0.45 | 1.44 | Satisfactory |
| Lab C | 4.50 | (4.50 - 5.20) / 0.45 | -1.56 | Satisfactory |
| Lab D | 6.20 | (6.20 - 5.20) / 0.45 | 2.22 | Questionable |
| Lab E | 3.80 | (3.80 - 5.20) / 0.45 | -3.11 | Unsatisfactory |
Analysis of Results:
In this hypothetical scenario, Labs A, B, and C demonstrated satisfactory performance. Lab D's result is a warning signal, suggesting a potential issue that warrants investigation. Lab E's result is an action signal, indicating a significant deviation from the consensus value that requires immediate corrective action.
Common Challenges and Troubleshooting in this compound Analysis
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in LC-MS/MS (ion suppression or enhancement) or co-elute with the analyte in HPLC-UV, leading to inaccurate quantification.[7][8][9]
-
Mitigation: Thorough sample cleanup (e.g., SPE), the use of matrix-matched calibrants, and the application of isotope-labeled internal standards are effective strategies.
-
-
Analyte Instability: Catechols are susceptible to oxidation, especially at neutral or alkaline pH.
-
Mitigation: Acidification of samples upon collection is crucial for preservation.[18]
-
-
Derivatization Inefficiency: Incomplete or variable derivatization in GC-MS analysis can lead to poor precision and accuracy.
-
Mitigation: Optimization of reaction conditions (temperature, time, reagent concentration) and the use of an internal standard that undergoes derivatization alongside the analyte can help to correct for variability.
-
-
Co-eluting Isomers: In complex environmental samples, other dichlorocatechol isomers may be present and co-elute with the 3,4-isomer.
-
Mitigation: High-resolution chromatography (e.g., using a longer column or a more selective stationary phase) and the use of MS/MS with specific transitions can help to differentiate between isomers.
-
Conclusion: A Path to Reliable and Comparable Data
The analysis of this compound is a challenging but essential task in environmental and toxicological research. This guide has provided a comprehensive comparison of the primary analytical techniques, emphasizing the scientific principles that underpin each method.
-
GC-MS with derivatization remains a powerful and reliable technique, particularly when high-throughput is not the primary concern.
-
HPLC-UV offers a simpler and more cost-effective solution for screening and for samples with higher concentrations of the analyte.
-
LC-MS/MS stands as the gold standard for trace-level quantification in complex matrices, providing unparalleled sensitivity and selectivity.
Ultimately, the choice of method will depend on the specific requirements of your research. By understanding the strengths and limitations of each technique and by actively participating in inter-laboratory comparison studies, you can ensure the generation of high-quality, reliable, and comparable data for this compound, contributing to a more robust understanding of its environmental fate and toxicological impact.
References
- LGC AXIO Proficiency Testing. (n.d.). How is a z' (z-prime) score calculated?
- Quality Pathshala. (2023, November 21).
- Spectroscopy Online. (2022, June 1). Passing the Test: Understanding Proficiency Testing.
- Gamache, P., et al. (2014, August 22).
- Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528.
- British Columbia Ministry of Environment and Climate Change Strategy. (2017, July 10).
- OELM. (n.d.).
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
- Kim, N.-H., et al. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Food Science and Biotechnology, 25(1), 33-40.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
- Miège, C., Bados, P., Brosse, C., & Coquery, M. (2009). Method validation for the analysis of estrogens (including conjugated compounds) in aqueous matrices. Trends in Analytical Chemistry, 28(2).
- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- Kim, N.-H., et al. (2016, February 29). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. PubMed.
- NCASI. (2007, March). NCASI Method CP-86.
- Frontiers. (2022, March 9).
- Theseus. (2010, May 3).
- U.S. Environmental Protection Agency. (n.d.).
- Antisel. (2025, August 7). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and.
- Spectroscopy Online. (2020, November 16). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS.
- Use of an Acetyl Derivative to Improve GC–MS Determination of Norbuprenorphine in the Presence of High Concentrations of Buprenorphine in Urine. (n.d.). PMC.
- Academic Journals. (2010, May 15).
- The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. (2025, August 10).
- Thermo Fisher Scientific. (n.d.).
- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Subl
- Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). PMC.
- ResearchGate. (n.d.).
- Bipea. (2025, December 22).
- SpectralWorks. (2015, November 25).
- Stanford University Mass Spectrometry. (2020, July 2).
- Gas Chromatography/Mass Spectrometry (GC/MS)
- Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. (2024, June 6).
- Cl2 deposition on soil m
- German Federal Institute for Risk Assessment (BfR). (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- A new intermediate in the mineralization of 3,4-dichloroaniline by the white rot fungus Phanerochaete chrysosporium. (n.d.). PubMed.
- Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna. (2025, December 19).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
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- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of an Acetyl Derivative to Improve GC–MS Determination of Norbuprenorphine in the Presence of High Concentrations of Buprenorphine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
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- 15. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 18. www2.gov.bc.ca [www2.gov.bc.ca]
Technical Guide: Evaluating the Inhibitory Effects of 3,4-Dichlorocatechol on Dioxygenases
Executive Summary
3,4-Dichlorocatechol (3,4-DCC) is a critical intermediate in the degradation of chlorinated aromatic compounds. However, for standard "Type I" dioxygenases (such as Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase), it acts as a potent metabolic dead-end and inhibitor.
This guide provides a technical framework for evaluating 3,4-DCC inhibition. Unlike simple competitive inhibitors, 3,4-DCC exhibits mechanism-based inactivation (suicide inhibition) against extradiol dioxygenases (C23O) due to the chlorine at the 3-position, while acting as a competitive inhibitor against intradiol dioxygenases (C12O). Understanding this dichotomy is essential for researchers developing bioremediation strains or studying enzyme kinetics in toxicology.
Mechanistic Profile
To evaluate 3,4-DCC, one must understand the structural causality of its inhibition.
The "3-Position" Lethality (C23O Interaction)
For extradiol dioxygenases (C23O), the presence of a halogen at the 3-position (ortho to the hydroxyl group) is the primary driver of toxicity.
-
Mechanism: During the catalytic cycle, the enzyme attempts to cleave the ring.[1] The 3-chloro group reacts with the active site Iron (Fe²⁺), often leading to the formation of a reactive acyl chloride species or irreversible chelation/oxidation of the iron cofactor.
-
Result: Time-dependent inactivation (Suicide Inhibition).[2]
Steric Exclusion (C12O Interaction)
For intradiol dioxygenases (C12O), 3,4-DCC typically acts as a competitive inhibitor.
-
Mechanism: The enzyme can bind 3,4-DCC, but the electron-withdrawing nature of the chlorines and the steric bulk prevent the correct geometric alignment required for the Fe³⁺-mediated intradiol cleavage.
-
Result: Reversible competitive inhibition (increases apparent
).
Mechanistic Pathway Diagram
Figure 1: Differential inhibitory pathways of 3,4-DCC against Type I dioxygenases. Note the irreversible nature of C23O inhibition versus the reversible competitive nature of C12O inhibition.
Comparative Performance Analysis
When selecting 3,4-DCC for inhibition studies, it is crucial to compare it with structural analogs to isolate the effects of chlorine positioning.
| Compound | Structure | Primary Mode (C23O) | Primary Mode (C12O) | Est. | Notes |
| This compound | Cl at C3, C4 | Suicide Inhibition | Competitive | 0.1 - 1.0 | High potency due to C3-Cl (suicide) + C4-Cl (hydrophobicity). |
| 3-Chlorocatechol | Cl at C3 | Suicide Inhibition | Competitive | 0.14 | The "Gold Standard" for demonstrating suicide inactivation. |
| 4-Chlorocatechol | Cl at C4 | Mixed/Competitive | Competitive | ~50 | Significantly weaker inhibitor. Lacks the C3 "suicide" trigger. |
| Tetrachlorocatechol | Cl at C3,4,5,6 | Competitive | Competitive | < 1.0 | High steric bulk; often fails to bind to active site of Type I enzymes. |
Note:
Key Insight: If your goal is to test steric tolerance of an enzyme, use 4-Chlorocatechol . If your goal is to test chemical resistance to inactivation, 3,4-DCC is the superior stress-test agent because it combines the suicide mechanism of 3-CC with higher hydrophobicity.
Experimental Protocol: Kinetic Evaluation
This protocol is designed to differentiate between reversible competitive inhibition and time-dependent suicide inactivation.
Materials
-
Enzyme: Purified C23O (from P. putida mt-2) or C12O.
-
Substrate: Catechol (Stock: 10 mM in 10% acetone/buffer).
-
Inhibitor: this compound (Stock: 1 mM in ethanol; keep dark/anoxic to prevent auto-oxidation).
-
Buffer: 50 mM Tris-HCl (pH 7.5) or Phosphate Buffer (pH 7.0).[3]
Workflow Diagram
Figure 2: Dual-track workflow for characterizing 3,4-DCC inhibition kinetics.
Detailed Steps
A. Determination of
(Competitive Inhibition - C12O)
-
Baseline: Establish the
of the enzyme for Catechol alone. -
Reaction Mix: Prepare cuvettes with fixed Enzyme concentration.
-
Variable Setup: Varry Catechol concentration (0.5
to 5 ) at fixed concentrations of 3,4-DCC (e.g., 0, 1, 5, 10 M). -
Measurement: Monitor the formation of cis,cis-muconic acid at 260 nm (
). -
Analysis: Construct a Lineweaver-Burk plot (
vs ).-
Competitive Signature: Lines intersect at the Y-axis (
is unchanged, apparent increases). -
Calculation:
.
-
B. Determination of Inactivation Rate (Suicide Inhibition - C23O)
Critical Step: Do not add substrate initially. You are measuring the death of the enzyme over time.
-
Incubation: Incubate Enzyme with 3,4-DCC (1-10
M) in buffer at 30°C. -
Sampling: At 1-minute intervals, withdraw a small aliquot (e.g., 10
L). -
Assay: Immediately dilute the aliquot into a cuvette containing a saturating concentration of Catechol (1 mM) to "dilute out" the reversible inhibition and measure remaining active enzyme.
-
Measurement: Monitor 2-hydroxymuconic semialdehyde at 375 nm .
-
Analysis: Plot
vs. Time.-
Result: A linear decrease indicates pseudo-first-order inactivation. The slope is
.
-
Data Interpretation & Troubleshooting
Validating the "Suicide" Mechanism
If 3,4-DCC is truly acting as a suicide inhibitor (as expected for C23O), the inactivation must be irreversible .
-
Test: After inactivation, attempt to dialyze the enzyme or pass it through a gel filtration column.
-
Outcome: If activity is not restored, the inhibition is covalent/irreversible (mechanism-based). If activity returns, it was merely tight-binding reversible inhibition.
-
Rescue Experiment: For C23O, adding ferrous iron (
) and ascorbate may partially restore activity if the mechanism was purely iron oxidation/chelation [1].
Common Artifacts
-
Auto-oxidation: Chlorocatechols are unstable at high pH (>8.0) and turn brown/black. Always use fresh stocks and slightly acidic to neutral buffers (pH 6.5 - 7.5).
-
Solubility: 3,4-DCC is hydrophobic. Ensure the final ethanol/acetone concentration in the assay is <1% to avoid solvent effects on the enzyme.
References
-
Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol.[4][5] Applied and Environmental Microbiology, 41(5), 1159–1165.[6]
-
Bartels, I., Knackmuss, H. J., & Reineke, W. (1984). Suicide inactivation of catechol 2,3-dioxygenase from Pseudomonas putida mt-2 by 3-halocatechols. Applied and Environmental Microbiology, 47(3), 500–505.
-
Potrawfke, T., et al. (2001). Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71. Journal of Bacteriology, 183(3), 997–1011.[7]
-
Cerdan, P., et al. (1995). Pseudomonas putida C23O Inactivation by 3-Chlorocatechol. Journal of Bacteriology, 177(13), 3843.
Sources
- 1. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Catalytic Properties of the 3-Chlorocatechol-Oxidizing 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Sphingomonas sp. Strain BN6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
